Product packaging for Lithium aluminum hexahydride(Cat. No.:CAS No. 16941-14-3)

Lithium aluminum hexahydride

Cat. No.: B091450
CAS No.: 16941-14-3
M. Wt: 53.9 g/mol
InChI Key: OUPSVBUKCTVOLU-UHFFFAOYSA-N
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Description

Significance of Complex Hydrides in Energy Research

The transition to a clean energy economy necessitates the development of efficient and safe methods for energy storage. anr.fr Complex hydrides are at the forefront of this research due to their high gravimetric and volumetric hydrogen densities, making them attractive candidates for storing hydrogen in a solid, compact, and lightweight form. uu.nlmdpi.com

Solid-state hydrogen storage is considered an ideal solution for safely storing large quantities of hydrogen. anr.fr Complex hydrides, such as alanates and borohydrides, offer a promising alternative to traditional methods like high-pressure gas or liquid hydrogen storage. anr.frresearchgate.net These materials can chemically absorb and release hydrogen, providing a high storage capacity. researchgate.netmdpi.com For instance, solid-state storage can achieve volumetric capacities of 100 to 130 g/L. mdpi.com The use of hydrides for hydrogen storage is also considered safer than storing it as a liquid or compressed gas. mdpi.com

Despite their potential, the widespread application of complex hydrides for hydrogen storage faces several fundamental challenges. nih.gov A major hurdle is the low volumetric energy density of hydrogen, which makes storage difficult. iitm.ac.inenergycentral.com Other challenges include:

Kinetics and Thermodynamics: Many complex hydrides suffer from poor kinetics and unfavorable thermodynamic stability, requiring high temperatures for hydrogen release and extreme conditions for rehydrogenation. uu.nlmdpi.com

Reversibility: Achieving reversible hydrogen storage with good cycling stability is a significant obstacle. mdpi.comhashnode.dev

Cost and Infrastructure: The high cost of materials and the development of the necessary infrastructure for hydrogen storage and transportation are major deterrents to widespread adoption. energycentral.comhashnode.dev

Overview of Alanates and Their General Characteristics

Alanates, also known as aluminohydrides, are a specific family of complex hydrides where the complex anion is formed with aluminum as the central atom. mdpi.commdpi.com These compounds have been extensively studied since the discovery that Ti-doped sodium alanate could reversibly store hydrogen under moderate conditions. mdpi.com A key feature of alanates is the covalent nature of the Al-H bond within the complex anion, while the interaction between the anion and the metal cation is ionic. mdpi.com

Metal aluminohydrides can be broadly classified based on the cation and the structure of the aluminohydride complex. The most common are binary metal hydrides, which consist of only hydrogen and a metal. thoughtco.com More complex alanates involve multiple cations or substitutions in the anion. nih.govmdpi.com Alanates of alkali and alkaline earth metals, such as lithium, sodium, and potassium, have been a primary focus of research. nih.govmdpi.com

Alanates are characterized by two primary anionic complexes: the tetrahedral [AlH₄]⁻ and the octahedral [AlH₆]³⁻. mdpi.comsdu.dk

[AlH₄]⁻ Anion: In the tetracoordinate [AlH₄]⁻ anion, the aluminum atom is bonded to four hydrogen atoms. mdpi.com The bonding within this complex is predominantly covalent. researchgate.net

Contextualization of Lithium Aluminum Hexahydride within Alanate Research

This compound (Li₃AlH₆) is a key compound in the study of alanates, particularly within the context of the decomposition and hydrogenation of lithium alanate (LiAlH₄). mdpi.commdpi.com LiAlH₄ has a very high hydrogen content (10.6 wt.%), but its direct rehydrogenation has proven difficult. mdpi.com The decomposition of LiAlH₄ proceeds in steps, with Li₃AlH₆ being a crucial intermediate. mdpi.combnl.gov

The relatively high stability of the Li₃AlH₆ phase is considered a significant factor in the difficulty of rehydrogenating lithium alanate. cambridge.org While the reverse reaction to form Li₃AlH₆ from lithium hydride (LiH) and aluminum has not been observed even with a catalyst, understanding the properties and behavior of Li₃AlH₆ is essential for developing strategies to improve the reversibility of hydrogen storage in the lithium alanate system. researchgate.net

Interactive Data Table: Properties of Selected Alanates

CompoundFormulaCrystal SystemSpace GroupAnion
Lithium AlanateLiAlH₄MonoclinicP2₁/c[AlH₄]⁻
This compoundLi₃AlH₆TrigonalR-3[AlH₆]³⁻
Sodium AlanateNaAlH₄TetragonalI4₁/a[AlH₄]⁻
Sodium Aluminum HexahydrideNa₃AlH₆MonoclinicP2₁/n[AlH₆]³⁻
Potassium AlanateKAlH₄OrthorhombicPnma[AlH₄]⁻

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH6Li3 B091450 Lithium aluminum hexahydride CAS No. 16941-14-3

Properties

IUPAC Name

trilithium;aluminum(3-) hexahydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPSVBUKCTVOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[AlH6-3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH6Li3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

53.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16941-14-3
Record name Lithium aluminium hexa hydride
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Synthetic Methodologies and Reaction Pathways Leading to Lithium Aluminum Hexahydride

Synthetic Routes to Lithium Aluminum Hydride (LiAlH₄) as a Precursor

Lithium aluminum hydride, a powerful reducing agent in organic chemistry, is synthesized through several established methods, ranging from conventional chemical reactions in solution to direct synthesis from elemental components. masterorganicchemistry.combyjus.com

The first successful synthesis of lithium aluminum hydride was developed by Finholt, Bond, and Schlesinger in 1947. wikipedia.orggoogle.com This conventional route, known as the Schlesinger method, involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in an ether solvent. masterorganicchemistry.combyjus.comwikipedia.org

This process results in the formation of lithium aluminum hydride and lithium chloride as a byproduct. google.com The LiAlH₄ is then recovered from the ethereal solution. chemeurope.com An industrial-scale adaptation of this principle involves an initial synthesis of sodium aluminum hydride (NaAlH₄), followed by a salt metathesis reaction with lithium chloride (LiCl) to yield LiAlH₄. byjus.comwikipedia.orgchemeurope.com

NaAlH₄ + LiCl → LiAlH₄ + NaCl byjus.comwikipedia.orgchemeurope.com

The resulting LiCl or NaCl is removed by filtration from the ether solution. wikipedia.orgchemeurope.com

Direct synthesis methods aim to produce metal hydrides from their constituent elements, often under conditions of high pressure and temperature.

The industrial synthesis of the precursor sodium aluminum hydride is achieved by reacting sodium and aluminum elements with high-pressure hydrogen at elevated temperatures. byjus.comwikipedia.orgchemeurope.com

Na + Al + 2H₂ → NaAlH₄ wikipedia.orgchemeurope.com

While this direct hydrogenation is effective for the sodium analogue, the direct regeneration of LiAlH₄ from its decomposition products is thermodynamically challenging, requiring extremely high hydrogen pressures, potentially exceeding 1000 bar. wikipedia.orgmdpi.com Theoretical studies have suggested the necessity for hydrogen pressures greater than 100 MPa at room temperature for the direct regeneration of LiAlH₄ from Li₃AlH₆. mdpi.com

To overcome the kinetic and thermodynamic barriers of direct hydrogenation, various catalysts have been investigated. The presence of catalytic elements such as titanium, iron, or vanadium can accelerate the process. wikipedia.orgchemeurope.com Titanium-based catalysts, in particular, have shown promise in improving the kinetics of hydrogenation reactions. mdpi.com For instance, the use of a Ti-doped active Li-Al nanocrystalline alloy has enabled the direct synthesis of nano-LiAlH₄ under a relatively low hydrogen pressure of 20 bar. mdpi.com Catalysts can provide active sites and promote heterogeneous interfacial reactions, thereby improving the kinetics of both hydrogen absorption and desorption. mdpi.com Research has also demonstrated a low-energy route to regenerate LiAlH₄ from LiH and Ti-catalyzed Al in a tetrahydrofuran (B95107) (THF) slurry. bnl.gov

Mechanochemical methods, such as high-energy ball milling, offer a solvent-free route for the synthesis of complex hydrides. This technique uses mechanical energy to induce chemical reactions and structural changes. Nano-LiAlH₄ can be directly obtained by ball milling a Ti-containing Li-Al nanocrystalline alloy under hydrogen pressure. mdpi.com This process combines the benefits of nanocrystalline materials and catalytic sites to enhance reactivity. mdpi.com Ball milling has also been employed to investigate the catalytic effects of various additives on the hydrogen storage properties of LiAlH₄. mdpi.comresearchgate.net

Direct Synthesis via Hydrogenation of Elemental Components

Formation Mechanisms of Lithium Aluminum Hexahydride (Li₃AlH₆)

This compound (Li₃AlH₆) is most prominently known as an intermediate product in the thermal decomposition of its parent hydride, LiAlH₄. wikipedia.orgchemeurope.com

At room temperature, LiAlH₄ is metastable and can slowly decompose over time to form Li₃AlH₆ and LiH. wikipedia.orgchemeurope.com This decomposition process is significantly accelerated by heat. When heated, LiAlH₄ undergoes a multi-step decomposition. The first step, which is initiated by the melting of LiAlH₄ at approximately 150–170°C, results in the formation of solid Li₃AlH₆, aluminum (Al), and hydrogen gas (H₂). wikipedia.orgchemeurope.commdpi.com

The reaction for this first decomposition step is: 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ mdpi.com

This initial decomposition is an exothermic reaction and is considered effectively irreversible under practical conditions. wikipedia.orgmdpi.com At higher temperatures, around 200–270°C, the Li₃AlH₆ further decomposes into lithium hydride (LiH) and aluminum. wikipedia.orgmdpi.com

Li₃AlH₆ → 3LiH + Al + 1.5H₂ mdpi.com

Beyond thermal decomposition, Li₃AlH₆ can also be synthesized directly via a mechanochemical route. This involves the ball milling of LiAlH₄ and LiH in a 1:2 molar ratio. chemicalbook.com This method provides a direct pathway to Li₃AlH₆ without proceeding through the thermal decomposition of LiAlH₄. chemicalbook.comnih.gov

Thermal Decomposition Pathways of Lithium Aluminum Hydride (LiAlH₄)

The primary and most studied method for producing this compound is through the controlled thermal decomposition of lithium aluminum hydride. mdpi.comresearchgate.net This process is part of a multi-step dehydrogenation of LiAlH₄. mdpi.commdpi.com

When heated, lithium aluminum hydride does not release all its hydrogen in a single step. Instead, it decomposes through a series of reactions, with the first step yielding solid this compound, aluminum metal, and hydrogen gas. pageplace.de This initial decomposition is an exothermic reaction that typically begins after the melting of LiAlH₄, which occurs in the temperature range of 150–170°C. pageplace.dewikipedia.org

The decomposition can be represented by the following three-step reaction mechanism:

3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (releases 5.3 wt% H₂) mdpi.com

Li₃AlH₆ → 3LiH + Al + ³/₂H₂ (releases 2.6 wt% H₂) mdpi.com

2LiH + 2Al → 2LiAl + H₂ mdpi.com

The first step, which forms the hexahydride, is initiated by melting and is generally considered irreversible under practical conditions due to thermodynamic constraints. mdpi.compageplace.de Theoretical studies suggest that extremely high hydrogen pressures, in excess of 1000 bar, would be required to reverse this reaction at ambient temperature. mdpi.comresearchgate.net The subsequent decomposition of Li₃AlH₆ into lithium hydride and aluminum occurs at higher temperatures, typically around 200°C. researchgate.netpageplace.de

Decomposition Steps of Lithium Aluminum Hydride
Reaction StepEquationTypical Onset Temperature (°C)Hydrogen Released (wt%)
13LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂150-1705.3
2Li₃AlH₆ → 3LiH + Al + ³/₂H₂~2002.6
32LiH + 2Al → 2LiAl + H₂>4002.6

The kinetics of LiAlH₄ decomposition and the formation of Li₃AlH₆ can be significantly enhanced by the addition of catalysts. wikipedia.org Various catalytic elements and compounds, such as those based on titanium, iron, vanadium, zirconium, and nickel, have been investigated to lower the decomposition temperature and accelerate hydrogen release. wikipedia.orgresearchgate.net

For instance, doping LiAlH₄ with titanium silicate (B1173343) (TiSiO₄) has been shown to reduce the onset temperature of the first dehydrogenation step to 92°C. mdpi.com This catalytic effect also lowers the activation energy for the decomposition reactions. For undoped, milled LiAlH₄, the activation energies for the two main dehydrogenation steps are approximately 103 kJ/mol and 115 kJ/mol, respectively. mdpi.com After milling with 10 wt% TiSiO₄, these activation energies are reduced to 68 kJ/mol and 77 kJ/mol. mdpi.com

Other catalysts, such as TiCl₃, ZrCl₄, and VCl₃, have also demonstrated high catalytic activity, promoting the formation of transition metal aluminides that facilitate hydrogen desorption. researchgate.net The presence of these catalysts can accelerate the decomposition to such an extent that it can occur at room temperature, particularly with mechanochemical activation like ball milling. pageplace.de Nanosizing of LiAlH₄ and subsequent coating with titanium can fundamentally alter the decomposition pathway, leading to a single, sharp hydrogen release event at a lower temperature (120°C) and bypassing the distinct formation of the Li₃AlH₆ intermediate phase under certain conditions. mdpi.com

Effect of Catalysts on the First Decomposition Step of LiAlH₄
Catalyst (wt%)Onset Temperature (°C)Activation Energy (kJ/mol)
None (milled)~144103
10% TiSiO₄9268
10 mol% ZrC85.3N/A

Direct Synthesis of this compound from Constituents

Beyond its formation as a decomposition intermediate, Li₃AlH₆ can be synthesized directly from its constituent hydrides or elements under specific conditions.

A common laboratory-scale method for the direct synthesis of Li₃AlH₆ involves the mechanochemical reaction (ball milling) of lithium aluminum hydride (LiAlH₄) and lithium hydride (LiH) in a 1:2 molar ratio. chemicalbook.com This solid-state process is typically carried out in an inert atmosphere, such as argon, for an extended period (e.g., 20-24 hours) at high rotation speeds (e.g., 500 rpm) to ensure complete reaction. chemicalbook.comelectrochemsci.org

The reaction is as follows: LiAlH₄ + 2LiH → Li₃AlH₆

This method provides a reliable route to produce high-purity Li₃AlH₆ for research and other applications. electrochemsci.org Another solid-state approach involves an ion exchange reaction between sodium aluminum hexahydride (Na₃AlH₆) and lithium borohydride (B1222165) (LiBH₄). electrochemsci.org

High-pressure techniques offer another avenue for the synthesis of complex hydrides. While the direct synthesis of LiAlH₄ from sodium aluminum hydride (NaAlH₄) and lithium chloride (LiCl) is a well-established industrial process, the direct synthesis of Li₃AlH₆ from its elements under high pressure is less common. pageplace.dewikipedia.org However, high-pressure hydrogenation is a known method for producing various novel hydrides. bohrium.com Theoretical calculations predict that very high hydrogen pressures (over 1000 bar) are necessary to form LiAlH₄ from Li₃AlH₆, indicating that the reverse reaction to form the hexahydride is thermodynamically favored at lower pressures. researchgate.net The direct synthesis of LiAlH₄ from a Ti-doped LiAl alloy has been achieved under 20 bar of hydrogen pressure, suggesting that catalytic pathways under moderate pressure could be viable for related alanates. mdpi.com

Synthesis of Multi-Cation Alanates Involving Hexahydride Frameworks

The hexahydride [AlH₆]³⁻ framework is not limited to the lithium salt. A series of multi-cation alanates, also known as mixed alkali alanates, have been synthesized. Compounds such as sodium lithium hexahydridoaluminate (Na₂LiAlH₆), potassium lithium hexahydridoaluminate (K₂LiAlH₆), and potassium sodium hexahydridoaluminate (K₂NaAlH₆) have been prepared and studied. These materials are notable because they can reversibly absorb and desorb hydrogen without the need for a catalyst.

Furthermore, more complex quaternary hydrides containing the alanate structure have been synthesized. For example, lithium magnesium tris(tetrahydridoaluminate) (LiMg(AlH₄)₃) decomposes in a two-step process. researchgate.net The first step, occurring around 120-140°C, leads to the formation of an intermediate hexahydride, lithium magnesium hexahydridoaluminate (LiMgAlH₆), before further decomposition to binary hydrides. researchgate.net

Preparation of K₂LiAlH₆

The potassium-based mixed alanate, K₂LiAlH₆, is synthesized using a two-step process that combines initial mechanochemical treatment with a subsequent high-pressure, high-temperature solid-state reaction. The process begins by ball milling lithium aluminum hydride (LiAlH₄) and potassium hydride (KH) in a 1:2 molar ratio. mdpi.com The resulting mixture is then heated to between 593–603 K under a significant hydrogen pressure of 100–700 bar for a period of one to two days to form the final K₂LiAlH₆ compound. mdpi.com

Table 3: Synthesis of K₂LiAlH₆

PrecursorsMolar Ratio (LiAlH₄:KH)Step 1: MethodStep 2: Conditions
LiAlH₄ and KH1:2Ball Milling593–603 K, 100–700 bar H₂ pressure, 1–2 days

Formation Reactions of Other Mixed Alanates (e.g., Ca(AlH₄)₂)

The synthesis of other mixed alanates, such as calcium alanate (Ca(AlH₄)₂), can be achieved through solid-phase reactions. Calcium hydridoaluminates, including Ca(AlH₄)₂ and the intermediate CaHAlH₅, are formed from the reaction of calcium hydride (CaH₂) with aluminum chloride (AlCl₃). This transformation can be induced either by heating the mixture or through mechanochemical activation, such as ball milling.

The decomposition pathway of Ca(AlH₄)₂ has been shown to proceed in distinct steps:

An exothermic step: Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂

A weakly endothermic step: CaAlH₅ → CaH₂ + Al + 1.5H₂

A strongly endothermic step: CaH₂ + 2Al → CaAl₂ + H₂

Regeneration Strategies for Lithium Alanate Hydrides

A critical aspect of utilizing alanates for applications like hydrogen storage is the ability to regenerate the original hydride from its dehydrogenated products.

Lithium aluminum hydride (LiAlH₄) can be regenerated from its decomposition products, lithium hydride (LiH) and aluminum (Al), though direct hydrogenation requires extreme pressures. A more feasible, low-energy pathway involves conducting the rehydrogenation in a solvent slurry.

A demonstrated method for regenerating LiAlH₄ from LiH and Ti-catalyzed Al powder occurs in a tetrahydrofuran (THF) slurry. This process proceeds at near-ambient conditions (approximately 1 bar H₂ pressure at 300 K) and forms a stable intermediate adduct, LiAlH₄·4THF. The formation of this solvated complex is a key factor in overcoming the high-pressure requirements of direct solid-state rehydrogenation. The crystalline, solvent-free LiAlH₄ can then be recovered by desolvating the adduct under mild heating (333 K).

The use of a titanium catalyst is crucial for this process. Studies have shown that both titanium chloride (TiCl₃) and titanium butoxide (Ti(C₄H₉O)₄) are effective catalysts, with TiCl₃ showing greater kinetic enhancement in initial cycles at low concentrations (around 0.15 mol%).

Low-Energy Regeneration Routes via Adduct Formation

The regeneration of aluminum hydrides is a critical challenge for their use in hydrogen storage applications. Direct hydrogenation of the decomposition products often requires extreme pressures and temperatures. Low-energy regeneration routes involving the formation of intermediate solvent adducts represent a promising strategy to overcome these thermodynamic hurdles. This approach lowers the energy barrier for hydride reformation by creating a stabilized intermediate, which can then be processed under milder conditions to yield the solvent-free hydride.

A key advancement in the low-energy regeneration of lithium aluminum hydride (LiAlH₄) involves the use of organic solvents, particularly tetrahydrofuran (THF). bnl.govtechnologypublisher.com When the decomposition products, lithium hydride (LiH) and aluminum (Al), are hydrogenated in a THF slurry, a stable solvated adduct, LiAlH₄·4THF, is formed. bnl.govnih.gov This reaction can proceed under significantly milder conditions than direct solid-state hydrogenation.

The process demonstrates a viable physiochemical pathway for the cyclic dehydrogenation and rehydrogenation of LiAlH₄. technologypublisher.com The formation of the adduct in THF is the essential step that allows regeneration to occur at ambient temperatures and relatively low hydrogen pressures. technologypublisher.com Research has shown that this regeneration is effective, with the initial hydrogenation occurring in the THF slurry to form the adduct. bnl.govnih.gov Following its formation, the crystalline LiAlH₄ can be recovered through a subsequent desolvation step where the THF is removed under vacuum at low temperatures (e.g., 333 K). bnl.gov The ability of solvents like THF to form these crucial adducts is considered vital for successful regeneration. researchgate.net

Table 1: Conditions for LiAlH₄ Regeneration via THF Adduct Formation

ParameterValue/ConditionSource(s)
ReactantsLiH and Ti-catalyzed Al bnl.govnih.gov
SolventTetrahydrofuran (THF) bnl.govtechnologypublisher.com
IntermediateLiAlH₄·4THF adduct bnl.govnih.gov
TemperatureAmbient / Room Temperature bnl.govtechnologypublisher.com
PressureJust under 1 bar to 97.5 bar bnl.govtechnologypublisher.comnih.gov
AgitationMinimal stirring (e.g., 300 rpm) bnl.gov
Desolvation Temp.~333 K (60 °C) under vacuum bnl.gov

The thermodynamic stability of the LiAlH₄·4THF adduct is the primary reason for the success of this low-energy regeneration route. While pure crystalline LiAlH₄ is metastable at ambient conditions, the THF-solvated phase is stable. bnl.gov The formation of this adduct significantly alters the thermodynamics of the hydrogenation reaction, making it favorable under practical conditions.

Thermodynamic studies involving pressure-composition isotherms have been conducted to quantify the energetics of this reversible reaction. bnl.govnih.gov The free energy of formation for the LiAlH₄·4THF adduct from LiH, Al, and H₂ in THF was found to be small and slightly negative. bnl.govnih.gov This slight negative free energy change is what drives the reaction forward under low hydrogen pressures at room temperature. bnl.gov

The key thermodynamic values highlight the favorability of this pathway:

Free Energy (ΔG): The change in free energy for the formation of the adduct is approximately -1.1 kJ/mol H₂. This suggests an equilibrium hydrogen pressure of just under 1 bar at 300 K. bnl.govnih.gov

Enthalpy (ΔH): The enthalpy of formation for the adduct is -46.2 kJ/mol H₂.

Entropy (ΔS): The entropy change for the adduct formation is -151 J/K·mol H₂.

The difference in free energy between the unsolvated LiAlH₄ and the LiAlH₄·4THF adduct is estimated to be about 35 kJ/mol LiAlH₄. bnl.gov This substantial energy difference explains why the formation of the solvated adduct is thermodynamically accessible under conditions where the direct formation of crystalline LiAlH₄ is not. bnl.gov

Table 2: Thermodynamic Data for LiAlH₄·4THF Adduct Formation

Thermodynamic ParameterValueSource(s)
Free Energy Change (ΔG)-1.1 kJ/mol H₂ bnl.govnih.gov
Enthalpy Change (ΔH)-46.2 kJ/mol H₂
Entropy Change (ΔS)-151 J/K·mol H₂
Free Energy Difference (LiAlH₄ vs. LiAlH₄·4THF)~35 kJ/mol LiAlH₄ bnl.gov
Equilibrium H₂ Pressure (at 300 K)Just under 1 bar bnl.govnih.gov

Crystal Structure and Advanced Structural Investigations of Lithium Aluminum Hexahydride

Crystallographic Characterization Methodologies

The structural analysis of Li₃AlH₆ relies on diffraction techniques that probe the periodic arrangement of atoms in its crystal lattice. Each method offers unique advantages, and their combined use provides a comprehensive structural picture.

Crystal Structure of Lithium Aluminum Hexahydride (Li₃AlH₆)

Through the combined application of the aforementioned diffraction techniques, detailed insights into the crystal structure of Li₃AlH₆ have been established.

Determination of Unit Cell Parameters and Space Groupthis compound has been shown to crystallize in a rhombohedral crystal system.materialsproject.orgDetailed structural analyses have identified the space group as R̅3 (No. 148).materialsproject.orgThe lattice parameters for the conventional unit cell have been determined from diffraction data.

Below is an interactive table summarizing the unit cell parameters for Li₃AlH₆.

Parameter Value Unit
Crystal SystemTrigonal (Rhombohedral)-
Space GroupR̅3-
a7.96Å
b7.96Å
c9.39Å
α90.00°
β90.00°
γ120.00°
Unit Cell Volume514.67ų
Data sourced from Materials Project, citing studies by Chung et al., Loevvik et al., and Brinks et al. materialsproject.org

Coordination Environment of Lithium and Aluminum IonsThe crystal structure of Li₃AlH₆ is characterized by distinct coordination environments for the lithium and aluminum cations, which are surrounded by hydride (H⁻) anions.materialsproject.org

The aluminum ions (Al³⁺) are each octahedrally coordinated to six hydride ions, forming isolated [AlH₆]³⁻ complex anions. materialsproject.org Within these octahedra, all Al-H bond lengths are equivalent. materialsproject.org The lithium ions (Li⁺) are also coordinated to six hydride ions, but they form distorted LiH₆ pentagonal pyramids. materialsproject.org These polyhedra share corners and edges with the neighboring [AlH₆]³⁻ octahedra and other LiH₆ units, creating a stable three-dimensional framework. materialsproject.org

The following interactive table details the coordination numbers and bond lengths within the Li₃AlH₆ structure.

Cation Coordination Number Coordinating Anion Geometry Bond Length (Å)
Al³⁺6H⁻Octahedral1.73
Li⁺6H⁻Distorted Pentagonal Pyramid1.89 - 2.06
Data sourced from Materials Project. materialsproject.org

Crystal Structures of Related Mixed-Cation Alanates

Cation Site Occupancy and Energetic Favorability of Mixing

Investigations into the crystal structure of this compound (Li₃AlH₆) and related complex hydrides have utilized advanced computational and experimental methods to understand cation arrangements and the thermodynamic feasibility of creating mixed-cation systems. These studies are crucial for tailoring the properties of these materials, particularly for applications like hydrogen storage.

Detailed Research Findings

The crystal structure of pure Li₃AlH₆ is established to be trigonal with an R-3 space group. materialsproject.org In this arrangement, lithium (Li⁺) is bonded to six hydride (H⁻) atoms, forming distorted pentagonal pyramids, while aluminum (Al³⁺) is bonded to six H⁻ atoms, forming AlH₆ octahedra. materialsproject.orgmaterialsproject.org Density-functional theory (DFT) calculations have confirmed that this R-3 structure is the most energetically stable form for Li₃AlH₆. aps.org The stability of this structure compared to other potential polymorphs has been evaluated by calculating their cohesive energies, with the R-3 structure demonstrating the most favorable energy. aps.org

Calculated Properties of Potential Li₃AlH₆ Crystal Structures

This table presents data from density-functional theory calculations, comparing the resulting space group, density, and cohesive energy for various initial trial structures of Li₃AlH₆. The R3̄ structure was found to be the most energetically stable. aps.org

Initial Structure (Space Group)Final Relaxed Structure (Space Group)Density (kg/m³)Cohesive Energy (kJ/mol)
P2₁/cP2₁/n1077.7-3156.4
I4₁/aI4₁/a1075.7-3156.4
P4/mmmP4/mmm1040.6-3118.8
P6̄2mP6̄2m1073.3-3141.0
P1̄P1̄ (distorted R3̄)1080.3-3159.2
R3̄R3̄1080.3-3159.2

Research has extended to mixed-cation systems, such as those combining lithium and sodium, to explore the effects on thermodynamic stability. mit.edu In compounds like (Na,Li)₃AlH₆, the different alkali cations occupy distinct crystallographic sites based on their size and coordination preferences. mit.edu First-principles calculations on the mixed compound Na₂LiAlH₆ indicate that the larger sodium ions preferentially occupy highly coordinated sites, while the smaller lithium ions occupy the octahedral sites. mit.edu

The energetic favorability of mixing cations has been assessed through computational analysis of their formation energies. mit.edu Studies indicate that miscibility is expected in compounds such as Na₂LiAlH₆ and Na₁.₅Li₁.₅AlH₆, suggesting that the formation of these mixed-cation hydrides is thermodynamically favorable. mit.edu The relative stability of these compounds is a key factor; for instance, Li₃AlH₆ is computationally shown to be less stable than Na₃AlH₆. mit.edu This has practical implications, suggesting that Li₃AlH₆ would have a lower decomposition temperature but would require higher pressures for rehydrogenation compared to its sodium counterpart. mit.edu

Predicted Cation Site Occupancy in Mixed Alanates

This table summarizes the computationally predicted site preferences for different cations in mixed alkali metal aluminum hydrides, based on structural analysis and energy calculations. mit.edu

CompoundCationPredicted Site Preference
Na₂LiAlH₆Na⁺Highly Coordinated Sites
Na₂LiAlH₆Li⁺Octahedral Sites

Electronic Structure and Chemical Bonding Analysis in Lithium Aluminum Hexahydride Systems

Theoretical Frameworks for Electronic Structure Studies

The electronic structure and bonding characteristics of lithium aluminum hexahydride (Li₃AlH₆) are primarily investigated through sophisticated computational methods rooted in quantum mechanics. These theoretical frameworks allow for a detailed understanding of the material's properties at the atomic level.

Density Functional Theory (DFT) and First-Principles Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational study of solid-state materials like Li₃AlH₆. researchgate.net DFT is a first-principles, or ab initio, method, meaning it relies on the fundamental laws of quantum mechanics without the need for empirical parameters derived from experiments. arxiv.org This approach is centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density. canterbury.ac.uk

In the context of Li₃AlH₆, DFT calculations are employed to determine various fundamental properties, including crystal structure, thermodynamic stability, and electronic band structure. researchgate.netjussieu.fr By minimizing the total energy of the system, researchers can predict the most stable atomic arrangements and calculate key thermodynamic quantities such as the enthalpy of formation. jussieu.fr For Li₃AlH₆, DFT calculations have successfully determined its crystal structure and have been used to analyze the nature of the chemical bonds within the compound. researchgate.net

Projector Augmented Wave (PAW) and Full Potential Linearized Augmented Plane Wave (FLAPW) Methods

To practically implement DFT calculations for crystalline solids, specialized methods are required to handle the complex interactions between electrons and atomic nuclei. Two prominent and highly accurate methods used for Li₃AlH₆ are the Projector Augmented Wave (PAW) method and the Full Potential Linearized Augmented Plane Wave (FLAPW) method.

The Projector Augmented Wave (PAW) method is a technique that combines the accuracy of all-electron calculations with the computational efficiency of pseudopotential methods. nih.govnih.govresearchgate.net It accurately describes the rapidly oscillating wavefunctions of electrons near the atomic core while using smoother, more computationally manageable wavefunctions in the bonding regions between atoms. nih.gov The PAW method has been successfully used to determine the ground-state crystal structure of Li₃AlH₆. jussieu.fr

The Full Potential Linearized Augmented Plane Wave (FLAPW) method is another highly precise all-electron method for implementing DFT. github.io It makes no approximations to the shape of the electron density or the potential within the unit cell (hence "full-potential"), leading to a very high degree of accuracy. github.io This method has been utilized to investigate the electronic properties of the γ-phase of Li₃AlH₆, revealing details about its band structure and density of states.

These advanced computational techniques are essential for providing a reliable and detailed picture of the electronic structure that governs the chemical bonding in Li₃AlH₆.

Nature of Chemical Bonds in this compound

The chemical bonding in this compound is complex, featuring a combination of ionic and covalent interactions that define its structure and properties. Computational analyses provide a quantitative and qualitative understanding of these bonding characteristics.

Ionic Character between Alkali Cations and Aluminohydride Anions

There is a clear consensus from theoretical studies that the interaction between the lithium (Li⁺) cations and the aluminum hexahydride ([AlH₆]³⁻) anions is predominantly ionic. researchgate.netjussieu.fr This is due to the significant difference in electronegativity between the electropositive lithium and the complex aluminohydride anion.

In this arrangement, lithium atoms donate their valence electrons, forming positively charged Li⁺ ions. These electrons are transferred to the [AlH₆] complex, resulting in the formation of the triply charged [AlH₆]³⁻ anion. The solid is then held together by the strong electrostatic attraction between these oppositely charged ions.

Quantitative analyses, such as Mulliken population analysis, support this picture. Calculations show a near-complete transfer of one electron from each lithium atom to the aluminohydride complex. researchgate.net This charge transfer is a hallmark of ionic bonding.

Table 1: Calculated Atomic Charges in Li₃AlH₆

Atom Mulliken Effective Charge (e)
Li ~+1
AlH₆ ~-3

Data derived from Mulliken population analysis as described in theoretical studies. researchgate.net

Polar Covalent Bonding within the [AlH₆]³⁻ Complex

Within the aluminohydride anion, [AlH₆]³⁻, the nature of the aluminum-hydrogen (Al-H) bond is more nuanced. It is not purely covalent but is best described as a polar covalent or "iono-covalent" bond. researchgate.net This means that while electrons are shared between the aluminum and hydrogen atoms, the electron density is not distributed equally.

The electronegativity difference between aluminum (1.61 on the Pauling scale) and hydrogen (2.20) leads to a polarization of the Al-H bond, with electron density shifted towards the more electronegative hydrogen atoms. researchgate.net This results in a partial negative charge on the hydrogen atoms and a partial positive charge on the aluminum atom within the complex.

Several computational analyses confirm this mixed character:

Charge Density Distribution: Plots of the electron density show a finite, non-spherical accumulation of charge between the Al and H atoms, which is characteristic of covalent bonding. researchgate.net

Mulliken Population Analysis: This analysis indicates a significant transfer of charge from aluminum to the hydrogen atoms within the anion, highlighting the ionic component of the Al-H bond. researchgate.net

Partial Density of States (PDOS): The overlap and energetic degeneration of the Al p and H s electronic states indicate a degree of orbital hybridization, a feature of covalent interactions. researchgate.net

Table 2: Key Bonding Characteristics in Li₃AlH₆

Bond/Interaction Primary Bond Type Description
Li⁺ --- [AlH₆]³⁻ Ionic Electrostatic attraction between the lithium cation and the aluminohydride anion due to electron transfer.
Al-H (within [AlH₆]³⁻) Polar Covalent (Iono-covalent) Sharing of electrons with unequal distribution, leading to partial charges on Al and H atoms.

Based on findings from DFT calculations and electronic structure analyses. researchgate.netjussieu.fr

Topological Analysis of Electron Localization Functions

The Electron Localization Function (ELF) provides a powerful method for mapping the electron pair probability in a material, offering a chemically intuitive picture of bonding. nih.gov The topological analysis of the ELF partitions the molecular space into distinct regions, or "basins," which correspond to atomic cores, covalent bonds, and lone pairs.

For Li₃AlH₆, ELF analysis corroborates the bonding picture derived from other methods. The analysis shows that the electrons associated with the hydrogen atoms are polarized towards the aluminum atom within the [AlH₆]³⁻ complex. researchgate.net This directional polarization is a clear indicator of a covalent component in the Al-H bond. jussieu.fr

A high value of the ELF is typically found in regions of covalent bonds or lone pairs, corresponding to a low Pauli kinetic energy. researchgate.net In Li₃AlH₆, the ELF distribution shows significant localization in the region between the aluminum and hydrogen atoms, consistent with the formation of polar covalent Al-H bonds. researchgate.netjussieu.fr The shape and location of these ELF basins provide a visual and quantitative representation of the shared electron pairs that constitute the bonds within the aluminohydride anion. This detailed spatial analysis helps to distinguish the bonding within the complex from the purely ionic interaction between the Li⁺ cations and the [AlH₆]³⁻ anions. researchgate.net

Electronic Band Structure and Density of States

The electronic properties of this compound (Li₃AlH₆) are crucial for understanding its stability and chemical behavior. Analysis of its electronic band structure and density of states reveals the nature of its chemical bonding and its characteristics as an electronic material.

Calculation of Band Gaps and Insulating Properties

Theoretical calculations of the electronic structure of Li₃AlH₆ have been performed to determine its band gap and insulating properties. However, the results can vary depending on the crystalline phase and the computational methods used.

Studies utilizing first-principles density functional theory (DFT) have investigated the electronic structure of various phases of Li₃AlH₆. For the most stable α-phase at ambient conditions, calculations indicate that Li₃AlH₆ is a large gap insulator. researchgate.netarxiv.org One study estimated the band gap for Li₃AlD₆ (the deuteride (B1239839) analog, structurally very similar to the hydride) to be 2.31 eV, noting that the band gap is reduced when the coordination of aluminum changes from 4 to 6. researchgate.net Another comprehensive study on lightweight metal hydrides also categorized Li₃AlH₆ as a large gap insulator. arxiv.org

It is important to note that different phases of Li₃AlH₆ can exhibit different electronic properties. The compound is known to undergo several pressure-induced structural phase transitions: α → β at 18.64 GPa, β → γ at 28.85 GPa, and γ → δ at 68.79 GPa. researchgate.netelectrochemsci.org An ab initio electronic structure study of the high-pressure γ-phase of Li₃AlH₆ suggested it has metal-like behavior with no band gap. electrochemsci.org This contrasts with the insulating nature of the ambient pressure α-phase.

Computational data from the Materials Project, using semi-local DFT, also provides a calculated band structure, though it includes a warning that this method tends to severely underestimate bandgaps. materialsproject.org

Phase of Li₃AlH₆Calculated Band Gap (eV)Electronic PropertyReference
α-phase (deuteride)2.31Insulator researchgate.net
γ-phase~0Metal-like electrochemsci.org

Analysis of Local and Total Density of States (DOS)

The Density of States (DOS) provides insight into the contribution of different atomic orbitals to the electronic bands. For the γ-phase of Li₃AlH₆, the total and partial densities of states have been calculated. electrochemsci.org

In this phase, the valence band is characterized by two separate energy bands that result from the hybridization of hydrogen orbitals with the atomic orbitals of the metals (Li and Al). electrochemsci.org The valence electrons considered in these calculations are H (1s¹), Li (1s²2s¹), and Al (2p⁶3s²3p¹). electrochemsci.org The analysis of the partial DOS reveals that the valence bands are predominantly formed by hydrogen states, while the conduction bands have mixed contributions from hydrogen and the metal cations. arxiv.org This indicates a significant role of hydrogen in the electronic structure of the compound.

Crystal Orbital Overlap Population (COOP) Analysis

Crystal Orbital Overlap Population (COOP) analysis is a method used to investigate the bonding character of interactions within a crystal lattice. researchgate.netmdpi.comrwth-aachen.destackexchange.com It provides a visual representation of bonding, antibonding, and non-bonding interactions as a function of energy.

A COOP analysis for Li₃AlH₆ has shown that the most significant interactions occur between aluminum and hydrogen atoms. researchgate.net The Al-H interactions are observed to be clearly bonding, which is consistent with the formation of stable [AlH₆]³⁻ complex anions within the structure. researchgate.net This analysis supports the description of the Al-H bond as being covalent in nature. researchgate.net The COOP diagram shows positive values for bonding interactions and negative values for antibonding interactions, allowing for a detailed characterization of the chemical bonds that determine the material's stability. rwth-aachen.deresearchgate.net

Charge Density Distribution and Electron Transfer Phenomena

The crystal structure of α-Li₃AlH₆ consists of isolated, nearly regular [AlH₆]³⁻ octahedra, with lithium ions (Li⁺) connecting them. researchgate.netelectrochemsci.org This structural arrangement points to a significant degree of charge transfer and an ionic character in the bonding between the lithium cations and the aluminum hydride complex anions.

The electropositive lithium atoms donate their valence electrons to the more electronegative [AlH₆] units. This electron transfer results in the formation of Li⁺ cations and [AlH₆]³⁻ anions. electrochemsci.org Within the [AlH₆]³⁻ complex, the bonding between the central aluminum atom and the surrounding six hydrogen atoms is primarily covalent, as indicated by COOP analysis and the nature of the hybrid orbitals. arxiv.orgresearchgate.net The structure is therefore characterized by a combination of ionic bonding between Li⁺ and [AlH₆]³⁻ and covalent bonding within the [AlH₆]³⁻ anion. This charge distribution is fundamental to the material's properties and stability.

Thermodynamic and Kinetic Investigations of Lithium Aluminum Hexahydride Dehydrogenation

Thermodynamic Stability of Lithium Aluminum Hexahydride

The thermodynamic stability of a hydride determines the conditions of temperature and pressure under which it will release hydrogen. Understanding these properties is fundamental to designing and optimizing hydrogen storage systems.

The enthalpy of formation (ΔH_f) is a crucial measure of the thermodynamic stability of a compound. A more negative enthalpy of formation indicates a more stable compound, requiring more energy to decompose. For this compound, the enthalpy of formation has been predicted through computational methods. Density-functional theory (DFT) calculations have estimated the enthalpy of formation for Li₃AlH₆ at 298 K to be -310.89 kJ/mol. Another reported value for the formation from lithium hydride (LiH), aluminum (Al), and hydrogen (H₂) is -61.7 kJ/mol.

Enthalpy of Formation of this compound

CompoundMethodEnthalpy of Formation (ΔH_f)
Li₃AlH₆DFT Calculation (from elements)-310.89 kJ/mol
Li₃AlH₆From LiH, Al, H₂-61.7 kJ/mol

The spontaneity of a hydrogenation or dehydrogenation reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under standard conditions. The Gibbs free energy change can be calculated using the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change.

For the dehydrogenation of Li₃AlH₆, the reaction is: 2Li₃AlH₆(s) → 6LiH(s) + 2Al(s) + 3H₂(g)

The stability of alanates can be tuned by substituting the cation. Comparing Li₃AlH₆ with other alkali metal hexahydridoaluminates reveals important trends. Generally, the stability of the A₃AlH₆ compounds increases with the size of the alkali metal cation.

First-principles calculations suggest that Li₃AlH₆ is less stable than sodium aluminum hexahydride (Na₃AlH₆), which in turn is less stable than potassium aluminum hexahydride (K₃AlH₆). electroactmater.com This trend is reflected in their decomposition temperatures and enthalpies. For instance, the decomposition enthalpy for Na₃AlH₆ is 47 kJ/mol H₂, which is higher than that of Li₃AlH₆, indicating greater stability. arxiv.org The decomposition of K-based alanates occurs at even higher temperatures, with estimated dehydrogenation enthalpies for compounds like K₂LiAlH₆ and K₂NaAlH₆ being 82 kJ/mol H₂ and 97 kJ/mol H₂, respectively. arxiv.org This demonstrates that the choice of cation significantly impacts the thermodynamic properties of the hexahydride.

Thermodynamic Comparison of Hexahydride Alanates

CompoundDecomposition Enthalpy (ΔH)Onset Decomposition Temperature (°C)
Li₃AlH₆~22-25 kJ/mol H₂~170-200 °C
Na₃AlH₆47 kJ/mol H₂~225 °C (uncatalyzed)
K₂LiAlH₆82 kJ/mol H₂ (estimated)~227 °C
K₂NaAlH₆97 kJ/mol H₂ (estimated)~257 °C

Dehydrogenation Pathways and Energy Landscapes

Beyond thermodynamic stability, the pathways and associated energy barriers for dehydrogenation are critical for understanding the kinetics of hydrogen release.

The decomposition of Li₃AlH₆ proceeds as follows: Li₃AlH₆(s) → 3LiH(s) + Al(s) + 1.5H₂(g)

This reaction typically begins at temperatures around 200°C. researchgate.net The products of this step are lithium hydride (LiH), aluminum metal (Al), and hydrogen gas. Further decomposition to release hydrogen from LiH would require significantly higher temperatures, above 400°C.

Theoretical calculations have provided valuable insights into the energetics of the Li₃AlH₆ decomposition process. The reaction enthalpy for the decomposition of its deuterated analogue, Li₃AlD₆, to form LiD has been predicted to be endothermic with a value of 15.72 kJ/mol. Experimental studies on mechanically milled Li₃AlH₆ have calculated the dissociation reaction enthalpy to be 22.1 kJ/mol H₂. ucl.ac.uk

The activation energy (Ea) represents the kinetic barrier that must be overcome for the reaction to proceed. For mechanically milled Li₃AlH₆, the activation energy for dehydrogenation has been calculated to be 133.7 ± 2.7 kJ/mol. ucl.ac.uk This relatively high activation energy contributes to the need for elevated temperatures for hydrogen release. However, it has been demonstrated that the addition of catalysts, such as titanium-based compounds, can significantly lower this activation barrier, thereby improving the dehydrogenation kinetics. For example, the addition of TiF₃ can reduce the activation energy and lower the onset temperature of dehydrogenation by as much as 60°C. ucl.ac.uk

Energetics of Li₃AlH₆ Dehydrogenation

ParameterValueCondition
Reaction Enthalpy (ΔH)15.72 kJ/molPredicted for Li₃AlD₆ → 3LiD + Al + 1.5D₂
Reaction Enthalpy (ΔH)22.1 kJ/mol H₂Calculated for milled Li₃AlH₆
Activation Energy (Ea)133.7 ± 2.7 kJ/molMilled Li₃AlH₆

Experimental Determination of Pressure-Composition Isotherms (PCI) and Van't Hoff Analysis

The thermodynamic properties governing the dehydrogenation of this compound (Li₃AlH₆) are crucial for understanding its potential as a hydrogen storage material. These properties are experimentally determined primarily through Pressure-Composition Isotherms (PCI) and subsequent Van't Hoff analysis.

A PCI measurement is conducted using a Sieverts-type apparatus, where a sample of the hydride is maintained at a constant temperature while the equilibrium hydrogen pressure is measured as hydrogen is incrementally removed or added. conicet.gov.ar The resulting plot of equilibrium pressure versus hydrogen concentration (wt. %) at a constant temperature is the isotherm. For materials exhibiting a two-phase region during decomposition (e.g., Li₃AlH₆ decomposing to LiH and Al), the isotherm shows a characteristic flat plateau, where the pressure remains constant as the composition changes.

By measuring these plateau pressures at several different temperatures, a Van't Hoff plot can be constructed. This plot graphs the natural logarithm of the equilibrium plateau pressure (ln Peq) against the inverse of the absolute temperature (1/T). energy.gov According to the Van't Hoff equation, this relationship is linear, and its slope and y-intercept can be used to calculate the standard enthalpy (ΔH) and standard entropy (ΔS) of the dehydrogenation reaction, respectively. energy.govresearchgate.net These values are fundamental indicators of the stability of the hydride and the temperature required for hydrogen release at a given pressure. For instance, in the related mixed alkali alanate Na₂LiAlH₆, PCI measurements and Van't Hoff analysis determined a dehydrogenation enthalpy of 53.5 ± 1.2 kJ/mol H₂. researchgate.netresearchgate.net Similarly, for the LiH-Al system, which represents the dehydrogenated state of Li₃AlH₆, the desorption enthalpy was found to be 96.8 kJ (mol H₂)⁻¹.

Reaction Kinetics of Hydrogen Release and Uptake

While thermodynamics dictates the feasibility of hydrogen release, the kinetics govern the rate at which it occurs. For practical applications, rapid hydrogen release and uptake at moderate temperatures are essential. The reaction kinetics of Li₃AlH₆ are often slow, necessitating detailed investigation into activation energies, rate-limiting steps, and the impact of catalytic additives.

Measurement of Apparent Activation Energies (E_a)

The apparent activation energy (E_a) represents the minimum energy barrier that must be overcome for the dehydrogenation reaction to proceed. A lower activation energy corresponds to a faster reaction rate at a given temperature. This value is commonly determined experimentally using techniques like Differential Scanning Calorimetry (DSC) under varying heating rates, followed by analysis using the Kissinger method.

For Ti-catalyzed Li₃AlH₆ prepared by a vibrating-mill technique, the apparent activation energy for decomposition was determined to be 54.8 kJ/mol H₂. acs.orgresearchgate.net This value is a key parameter for comparing the effectiveness of different catalysts and preparation methods. The addition of various catalysts can significantly lower this energy barrier, thereby improving the kinetic performance.

Apparent Activation Energies (E_a) for Dehydrogenation of Li₃AlH₆ and Related Systems
Material SystemCatalyst/AdditiveApparent Activation Energy (E_a) (kJ/mol)Reference
Li₃AlH₆Titanium (Ti)54.8 acs.orgresearchgate.net
4MgH₂-Li₃AlH₆None145.4 researchgate.net
4MgH₂-Li₃AlH₆Iron(III) oxide (Fe₂O₃)112.9 researchgate.net
4MgH₂-Li₃AlH₆Aluminum chloride (AlCl₃) and Titanium (Ti)113.7 researchgate.net

Identification of Rate-Controlling Mechanisms (e.g., nucleation and growth, diffusion)

Nucleation and Growth: The reaction begins with the formation of small, stable nuclei of the new product phases (LiH and Al) at specific sites, such as surfaces or defects. These nuclei then grow, and the reaction proceeds at the interface between the reacted and unreacted material. This mechanism is often characterized by an S-shaped reaction progress curve.

Diffusion: The long-range transport of atoms or ions (e.g., Li⁺, Al³⁺, or H⁻) through the solid lattice to the reaction interface can also be the rate-limiting step. scispace.comresearchgate.net As the product layer grows, the diffusion path length increases, which can slow the reaction.

Impact of Catalysts on Reaction Rates and Decomposition Temperatures

Undoped Li₃AlH₆ suffers from slow kinetics and a relatively high decomposition temperature, hindering its practical use. researchgate.net Research has shown that the introduction of catalysts, particularly transition metal-based additives, can dramatically improve these properties by lowering the activation energy and providing alternative reaction pathways. researchgate.netresearchgate.net

Transition metals and their compounds are the most effective catalysts for improving the dehydrogenation kinetics of alanates. Additives based on titanium (Ti), vanadium (V), niobium (Nb), and others have been extensively studied. researchgate.netijsr.netiaea.org These catalysts are typically introduced by high-energy ball milling, which reduces particle size and ensures intimate contact between the hydride and the catalyst. onetunnel.org

Titanium compounds, such as TiCl₃ and TiF₃, are particularly effective. The addition of 10 mol% TiF₃ to Li₃AlH₆ has been shown to decrease the onset temperature of dehydrogenation by 60 °C compared to pure Li₃AlH₆. researchgate.net The catalytic activity for the related LiAlH₄ decomposition was found to decrease in the series TiCl₃ > ZrCl₄ > VCl₃ > NiCl₂ > ZnCl₂. iaea.org The catalytic effect is often attributed to the in situ formation of active species, such as Ti-Al alloys, during the milling or initial decomposition process. researchgate.netresearchgate.net These newly formed phases on the surface of the hydride particles act as active sites for hydrogen dissociation and recombination.

Impact of Transition Metal Additives on Li₃AlH₆ and Related Systems
Hydride SystemCatalyst/AdditiveObserved EffectReference
Li₃AlH₆10 mol% TiF₃Decomposition onset temperature decreased by 60 °C. researchgate.net
4MgH₂-Li₃AlH₆Fe₂O₃Onset decomposition temperature decreased by 75 °C. researchgate.net
4MgH₂-Li₃AlH₆AlCl₃/TiFormation of Al₃Ti catalyst; onset temperature decreased to 58 °C. researchgate.net
LiAlH₄TiCl₃Highest catalytic activity in a series of transition metal chlorides. iaea.org

The precise mechanism by which transition metals catalyze dehydrogenation in alanates is still a subject of investigation, but several theories have been proposed, primarily from studies on the well-researched sodium alanate (NaAlH₄) system. These mechanisms are believed to be broadly applicable to Li₃AlH₆.

One leading theory posits that the transition metal additive reacts with the alanate to form highly dispersed, nanometer-sized Ti-Al alloy particles on the hydride surface. researchgate.netmdpi.com These surface species are thought to function as gateways for hydrogen, facilitating the dissociation of Al-H bonds during dehydrogenation and the splitting of H-H bonds during rehydrogenation.

Another proposed mechanism involves the substitution of the transition metal (e.g., Ti) into the crystal lattice of the hydride. mdpi.com This substitution could create defects and strain within the lattice, destabilizing the Al-H bonds and promoting the mobility of hydrogen and metal atoms, thereby lowering the energy barrier for decomposition. acs.orgonetunnel.org X-ray photoelectron spectroscopy (XPS) studies on Ti-doped systems suggest that changes in the oxidation state of titanium (e.g., Ti⁰ ⇔ Ti³⁺) play a crucial role in the catalytic cycle. acs.org The "hydrogen spillover" phenomenon, where hydrogen molecules are dissociated on a catalyst surface and then migrate to the support material, has been discussed for other catalytic systems but is less commonly invoked as the primary mechanism for alanates. scispace.com Instead, the formation of active, surface-bound metal aluminide species is considered the more likely pathway.

Reversibility of Hydrogen Sorption in Lithium Alanate Systems

Lithium alanate (LiAlH₄) has been a compound of significant interest for solid-state hydrogen storage due to its high gravimetric and volumetric hydrogen density. However, its practical application is largely hindered by challenges associated with the reversibility of hydrogen absorption and desorption. The dehydrogenation of LiAlH₄ occurs in a multi-step process, ultimately yielding LiH, Al, and H₂. Reversing this process—rehydrogenation—is thermodynamically and kinetically challenging.

Challenges in Achieving Full Reversibility under Practical Conditions

The regeneration of lithium alanate from its dehydrogenated products (LiH and Al) by direct hydrogenation is a major obstacle. This process is thermodynamically unfavorable under practical temperature and pressure conditions.

Key challenges include:

High Thermodynamic Stability of Products: The dehydrogenated products, primarily lithium hydride (LiH) and aluminum (Al), form a stable mixture. Re-forming LiAlH₄ from these products requires overcoming a significant energy barrier. The direct formation of unsolvated LiAlH₄ from LiH, Al, and H₂ gas has an estimated equilibrium pressure of around 10.9 kbar at 300 K, which is impractically high for vehicular applications. bnl.gov

Kinetic Limitations: Even when thermodynamically feasible, the rehydrogenation process suffers from slow kinetics. The reaction involves significant atomic rearrangement and diffusion in the solid state, which are often sluggish. The formation of a passivating layer of LiH on the aluminum particles can further inhibit the reaction by preventing direct contact between the reactants.

Formation of Stable Intermediates: The dehydrogenation of LiAlH₄ proceeds via the formation of this compound (Li₃AlH₆) as an intermediate. This intermediate is also quite stable and its subsequent decomposition to LiH and Al is difficult to reverse. researchgate.net The regeneration of LiAlH₄ directly from Li₃AlH₆ is also a challenging step.

Material Agglomeration and Phase Segregation: During hydrogen cycling (desorption and absorption), the constituent particles can undergo significant morphological changes. Sintering and grain growth of the aluminum and lithium hydride particles can occur, leading to a loss of intimate contact between the phases. This phase segregation increases diffusion distances for the reacting species, thereby degrading the reversibility and kinetics over subsequent cycles.

These intrinsic thermodynamic and kinetic barriers have led researchers to classify LiAlH₄ as nearly a 'one-off' hydrogen storage material under conventional conditions, necessitating innovative strategies to enhance its reversibility. bohrium.com

Strategies for Enhancing Reversibility (e.g., alloying, destabilization)

To overcome the challenges of reversibility, several key strategies have been investigated, focusing on altering the thermodynamic and kinetic properties of the lithium alanate system. These approaches primarily involve the use of additives and catalysts, nanostructuring, and thermodynamic destabilization.

Catalyst and Additive Doping: The introduction of catalysts is a primary method to improve the kinetics of both dehydrogenation and rehydrogenation. Titanium-based compounds have been extensively studied as catalysts for alanates. Doping LiAlH₄ with titanium compounds, such as titanium(III) chloride (TiCl₃), has been shown to significantly enhance the rates of hydrogen release and uptake. acs.org The catalyst is believed to act by creating "active sites" that facilitate the dissociation of H₂ molecules on the surface and enhance the diffusion of species in the solid state. acs.org Other additives, such as nanosized CoTiO₃, have also demonstrated improved desorption performance by forming in-situ active species like AlTi during the dehydrogenation process. mdpi.com

Additive/CatalystEffect on LiAlH₄ SystemReference
Titanium (Ti) Enhances kinetics for hydrogen release and uptake. acs.orgresearchgate.net
CoTiO₃ Reduces desorption temperature and activation energy via in-situ formation of AlTi and Co-containing species. mdpi.com
K₂NbF₇ Improves dehydrogenation thermodynamics and kinetics. researchgate.net
ZrCl₄ Significantly reduces the dehydrogenation temperature. researchgate.net

Nanoconfinement: Confining LiAlH₄ within the pores of inert, high-surface-area materials (nanoscaffolds) is a promising strategy to improve reversibility. Materials like nanoporous carbon and high surface area graphite (B72142) (HSAG) have been used as hosts. researchgate.netbohrium.com

The benefits of nanoconfinement include:

Preventing Agglomeration: The host material physically separates the hydride nanoparticles, preventing their sintering and agglomeration during cycling.

Reducing Diffusion Distances: The small particle size within the scaffold significantly shortens the diffusion paths for hydrogen and metal atoms.

Altering Reaction Pathways: Nanoconfinement can alter the thermodynamics of the system. For instance, LiAlH₄ confined in high surface area graphite has shown a reversible hydrogen capacity, with rehydrogenation made possible by the nanostructured nature of the reactants. researchgate.net

Enhanced Reversibility through Host Interaction: Recent studies have shown that using a nitrogen-doped carbon host can lead to unprecedented reversibility (>80% regeneration). The nitrogen sites are thought to stabilize the nanoconfined hydride and lower the energy barrier for its regeneration. researchgate.net

Solvent-Mediated Regeneration: An alternative, non-direct hydrogenation approach involves using a solvent to facilitate the regeneration of LiAlH₄. A low-energy route has been demonstrated where LiH and Ti-catalyzed Al are reacted in a tetrahydrofuran (B95107) (THF) slurry. bnl.gov This process forms a solvated adduct, LiAlH₄·4THF, at near-ambient temperature and pressure. bnl.gov The crystalline LiAlH₄ can then be recovered by a subsequent low-temperature desolvation step. bnl.gov This method bypasses the high-pressure requirements of direct gas-solid hydrogenation, although it introduces the complexity of solvent handling and recovery.

StrategyMechanismKey FindingsReference(s)
Catalyst Doping Improves reaction kinetics by creating active sites and enhancing diffusion.Ti-based catalysts significantly improve H₂ release/uptake rates. acs.org
Nanoconfinement Prevents particle agglomeration, shortens diffusion paths, and can alter thermodynamics.Nanoconfined LiAlH₄ in graphite shows reversible capacity; N-doped carbon enables >80% regeneration. researchgate.netbohrium.comresearchgate.net
Destabilization A reactive agent alloys with dehydrogenated products (e.g., LiH) to lower the overall reaction enthalpy.Alloying LiH with Si or Ge significantly reduces dehydrogenation temperature. acs.org
Solvent-Mediation Uses a solvent (e.g., THF) to form a stable intermediate adduct at low pressure, which is later desolvated.Regeneration of LiAlH₄ from LiH and Al demonstrated at near 1 bar H₂ pressure via a LiAlH₄·4THF intermediate. bnl.gov

Advanced Characterization Techniques for Lithium Aluminum Hexahydride

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the atomic and molecular vibrations within a material. These vibrations are sensitive to the local chemical environment, bond strengths, and crystal structure, providing a fingerprint of the compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This frequency shift corresponds to the energy of the vibrational modes of the molecule.

In the study of lithium aluminum hexahydride, Raman spectroscopy can be employed to identify the characteristic vibrations of the [AlH₆]³⁻ octahedral units. Research on Li₃AlH₆ as an anode material in lithium-ion batteries has utilized Raman spectroscopy to characterize the material. researchgate.net The technique is particularly sensitive to symmetric vibrations and can provide complementary information to infrared spectroscopy.

Key research findings from Raman spectroscopic studies on similar aluminum hydrides, such as γ-AlH₃, have identified prominent vibrational modes that can be correlated to the structural motifs present in Li₃AlH₆. osti.gov For instance, the Al-H stretching and bending modes are expected to be the dominant features in the Raman spectrum of this compound. Challenges in Raman spectroscopy of hydrides can include fluorescence, which can be mitigated by using an appropriate excitation wavelength, such as UV lasers. unt.edu

Vibrational ModeExpected Raman Shift (cm⁻¹)Assignment
Al-H Stretching1400 - 1600Symmetric and asymmetric stretching of Al-H bonds within the [AlH₆]³⁻ octahedra.
Al-H Bending600 - 900Deformation and bending modes of the H-Al-H angles.
Lattice Phonons< 400Vibrations of the crystal lattice involving the motion of Li⁺ and [AlH₆]³⁻ units.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is an absorption spectroscopy technique that measures the absorption of infrared radiation by a sample as a function of wavelength. The absorbed radiation excites molecular vibrations, and the resulting spectrum provides information about the chemical bonds and functional groups present in the material.

For this compound, FTIR spectroscopy is particularly useful for identifying the Al-H bonding within the [AlH₆]³⁻ anions. The active infrared vibration for Li₃AlH₆ exhibits the Al-H stretching modes in the region of 1400 cm⁻¹ to 1500 cm⁻¹. researchgate.net This absorption is a characteristic feature of the hexahydridoaluminate complex and can be used to confirm the presence and integrity of the compound.

FTIR can also be used to detect impurities or decomposition products. For example, the presence of O-H stretching vibrations around 3600 cm⁻¹ could indicate the presence of hydroxides due to moisture contamination. researchgate.netresearchgate.net Similarly, the formation of carbonates can be identified by their characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentSignificance
1400 - 1500Al-H StretchingCharacteristic of the [AlH₆]³⁻ anion, confirming the compound's identity. researchgate.net
~3600O-H StretchingIndicates the presence of hydroxide impurities from moisture exposure. researchgate.netresearchgate.net

Neutron Vibrational Spectroscopy for Hydrogen Dynamics and Lattice Phonons

Neutron Vibrational Spectroscopy (NVS), also known as Inelastic Neutron Scattering (INS), is a powerful technique for studying the dynamics of hydrogen atoms in materials. ornl.govirdg.org Neutrons have a large scattering cross-section for hydrogen, making NVS exceptionally sensitive to hydrogen vibrations. Unlike optical spectroscopies, there are no selection rules in NVS, meaning all vibrational modes can potentially be observed.

In the context of this compound, NVS provides direct insights into the hydrogen dynamics and the lattice phonons. scispace.comresearchgate.netupenn.edu It can be used to determine the vibrational density of states of hydrogen, which is crucial for understanding the thermodynamics of hydrogen absorption and desorption. By studying the energy and momentum transfer between the neutrons and the sample, detailed information about the potential energy surface of hydrogen atoms and their interactions with the surrounding lattice can be obtained. This technique is invaluable for validating theoretical models of the vibrational properties of Li₃AlH₆.

Energy Transfer (meV)AssignmentInformation Gained
50 - 150Hydrogen Optic ModesDirect measurement of Al-H bending and stretching frequencies.
< 50Lattice PhononsInformation on the collective vibrations of the crystal lattice, including Li⁺ and [AlH₆]³⁻ motions.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are essential for determining the thermal stability and decomposition pathways of materials like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Events (e.g., phase transitions, decomposition enthalpies)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal events such as phase transitions, melting, crystallization, and chemical reactions, and to determine their associated enthalpy changes.

For this compound, DSC is a critical tool for studying its thermal decomposition. The decomposition of Li₃AlH₆ into lithium hydride (LiH) and aluminum (Al) is an endothermic process that can be clearly observed in a DSC thermogram. Studies have shown that the decomposition of Li₃AlH₆ typically occurs in the temperature range of 200-250°C. epfl.ch In some systems, such as in a mixture with sodium borohydride (B1222165), the decomposition of Li₃AlH₆ has been observed to begin at around 170°C. researchgate.net The enthalpy of this decomposition reaction can be quantified from the area of the DSC peak, providing valuable thermodynamic data for hydrogen storage applications.

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH)Notes
Decomposition of Li₃AlH₆200 - 250EndothermicDecomposes into LiH and Al. epfl.ch
Decomposition in NaBH₄ mixtureStarts at ~170EndothermicObserved in a destabilized system. researchgate.net

Thermogravimetric Analysis (TGA) for Quantifying Mass Loss during Dehydrogenation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for studying reactions that involve a mass change, such as decomposition and dehydrogenation.

In the characterization of this compound, TGA is used to quantify the amount of hydrogen released during its thermal decomposition. The decomposition of Li₃AlH₆ to LiH, Al, and H₂ results in a significant mass loss corresponding to the release of hydrogen gas. TGA curves for Li₃AlH₆ show a distinct weight loss step in the temperature range of its decomposition. For example, in a mixture with lithium amide, a significant hydrogen release of approximately 7.1 wt% was observed between 150°C and 300°C. acs.org The rate of mass loss can also provide information about the kinetics of the dehydrogenation reaction. By analyzing the TGA data, the hydrogen storage capacity and the temperature at which hydrogen is released can be accurately determined, which are critical parameters for evaluating its potential as a hydrogen storage material.

Decomposition StepTemperature Range (°C)Theoretical Mass Loss (wt% H₂)Observed Mass Loss (wt% H₂)
Li₃AlH₆ → 3LiH + Al + 1.5H₂150 - 3005.3Up to 7.1 (in mixtures) acs.org

Coupled In Situ Characterization Methods (e.g., In Situ XRD-DSC)

To comprehensively understand the thermal decomposition and phase transitions of this compound (Li₃AlH₆), researchers employ coupled in situ characterization methods. These techniques allow for the simultaneous measurement of multiple physical and chemical properties as the material is subjected to a controlled temperature program, providing a direct correlation between structural changes and thermal events.

One of the most powerful combinations is in situ X-ray Diffraction (XRD) coupled with Differential Scanning Calorimetry (DSC). researchgate.net This setup, often part of a Simultaneous Thermal Analyzer (STA), allows for the real-time monitoring of crystal structure modifications via XRD while concurrently measuring the heat flow into or out of the sample via DSC. rigaku.comukm.mynetzsch.com As Li₃AlH₆ is heated, endothermic or exothermic events recorded by DSC, such as decomposition or phase changes, can be directly linked to the appearance or disappearance of specific diffraction peaks in the XRD pattern. researchgate.netresearchgate.net For instance, the decomposition of lithium alanate (LiAlH₄) to Li₃AlH₆ is observed as a distinct thermal event in the DSC trace, which corresponds with the emergence of Li₃AlH₆ diffraction peaks and the fading of LiAlH₄ peaks. researchgate.net

To further elucidate the decomposition pathway, these thermal analysis techniques are often coupled with evolved gas analysis (EGA), most commonly mass spectrometry (MS). researchgate.netwiley.comroyce.ac.uk In a TGA-DSC/MS setup, the thermogravimetric analyzer (TGA) measures the mass loss as the sample is heated, which for Li₃AlH₆ primarily corresponds to the release of hydrogen gas. nanoqam.caresearcher.life The coupled mass spectrometer then analyzes the gaseous species evolved, confirming that the mass loss is indeed due to hydrogen release and identifying any other potential gaseous byproducts. This combination provides a complete picture of the reaction, linking thermal events (DSC), mass changes (TGA), structural transformations (in situ XRD), and the identity of evolved gases (MS).

Coupled Technique Information Obtained Relevance to Li₃AlH₆
In Situ XRD-DSC Correlates crystal structure changes with thermal events (e.g., decomposition temperatures, phase transitions). researchgate.netrigaku.comDirectly observes the formation and subsequent decomposition of the Li₃AlH₆ phase and measures the associated reaction enthalpies. researchgate.netresearchgate.net
TGA-DSC/MS Links mass loss events with their thermal signatures and identifies the evolved gaseous products. researchgate.netroyce.ac.ukQuantifies hydrogen release, determines decomposition temperatures, and confirms the purity of the evolved hydrogen gas. nanoqam.ca

Morphological and Microstructural Characterization

The performance of this compound in applications such as hydrogen storage is critically dependent on its physical characteristics, including particle size, shape, and internal structure. Electron microscopy techniques are indispensable for investigating these features at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a primary technique for observing the surface morphology and particle characteristics of Li₃AlH₆ powders. SEM analysis provides high-resolution images that reveal key information about the material's microstructure, such as particle size distribution, shape, and the degree of agglomeration.

In studies where Li₃AlH₆ is used as an electrode material, SEM has been employed to observe morphological changes at different stages of electrochemical cycling. For example, SEM images have shown that the particle size of Li₃AlH₆ in an electrode can be larger than that of the as-prepared powder due to the agglomeration of finer particles during electrode fabrication or cycling. This technique can visualize how the active material is dispersed within a conductive matrix and how the morphology evolves upon discharging and recharging.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the detailed analysis of the internal nanostructure of Li₃AlH₆. nih.govresearchgate.net By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal information about crystal structure, defects, and the spatial distribution of different elements at the nanoscale. nih.govyoutube.com

High-resolution TEM (HRTEM) can visualize the atomic lattice of crystalline Li₃AlH₆, allowing for the identification of crystal planes and the characterization of structural defects. Furthermore, an important technique performed within a TEM is Selected Area Electron Diffraction (SAED). wikipedia.org SAED generates a diffraction pattern from a specific area of the sample, which acts as a fingerprint of its crystal structure. This allows for unambiguous phase identification of nanoscale particles, confirming whether they are Li₃AlH₆ or other related phases. researchgate.net

In studies of related alanates doped with catalysts (e.g., titanium or vanadium), analytical TEM techniques like Electron Energy Loss Spectroscopy (EELS) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to map the elemental distribution. researchgate.net These methods can determine how catalyst particles are distributed within or on the surface of the hydride particles, providing insight into their mechanism of action. researchgate.net

Technique Primary Information Scale Specific Application to Li₃AlH₆
SEM Particle size, shape, surface topography, agglomeration.Microscale to NanoscaleObserving morphology of as-prepared powders and changes during hydrogen cycling or electrochemical processes.
TEM Internal structure, crystallinity, lattice defects, elemental distribution. nih.govnih.govNanoscale to AtomicIdentifying crystalline phases via SAED, visualizing the atomic lattice with HRTEM, and mapping catalyst distribution. researchgate.netresearchgate.net

Spectroscopic Techniques for Surface and Local Chemistry

Spectroscopic techniques are vital for probing the chemical environment of the constituent elements in this compound. They provide information on oxidation states, chemical bonding, and the local structure, which is crucial for understanding its reactivity and decomposition mechanisms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very near-surface region (typically the outer 1-10 nm) of a material. carleton.eduuni-muenchen.de For Li₃AlH₆, XPS can be used to analyze the surface for the presence of oxidation products, such as aluminum oxides or hydroxides, which can form upon exposure to trace amounts of air or moisture. researchgate.net By analyzing the binding energies of the Al 2p, Li 1s, and O 1s core level electrons, the chemical nature of the surface species can be identified, which is critical as surface contamination can significantly impact hydrogen sorption kinetics. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, bulk-sensitive technique that provides detailed information about the local chemical environment of specific nuclei. sigmaaldrich.com For Li₃AlH₆, solid-state NMR experiments targeting ⁷Li, ²⁷Al, and ¹H are particularly informative. semanticscholar.orgpascal-man.com ²⁷Al NMR can distinguish between different aluminum coordination environments, helping to identify Li₃AlH₆ and track its conversion to other phases like metallic aluminum upon full decomposition. semanticscholar.org Similarly, ⁷Li NMR can monitor the state of the lithium ions. northwestern.eduwestlake.edu.cn High-resolution solid-state NMR techniques like Magic Angle Spinning (MAS) are employed to obtain detailed spectra from powdered samples. pascal-man.comwestlake.edu.cn

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are sensitive to the bonding within the [AlH₆]³⁻ complex anion. The Al-H stretching and bending modes give rise to characteristic peaks in the IR and Raman spectra. researchgate.netnih.gov These spectral signatures can be used to identify the presence of the hexahydride phase and differentiate it from other alanates (like LiAlH₄) or decomposition products (like LiH). unt.eduunt.edu

Computational Modeling and Simulation of Lithium Aluminum Hexahydride Systems

Ab Initio and First-Principles Calculations

Ab initio and first-principles calculations, predominantly using Density Functional Theory (DFT), form the foundation for understanding the intrinsic properties of Li₃AlH₆ without reliance on experimental parameters.

First-principles calculations are crucial for accurately determining the crystal structure of Li₃AlH₆. Through geometry optimization, these methods predict the lowest-energy arrangement of atoms, defining the lattice parameters and atomic positions that correspond to a stable or metastable structure.

Researchers have successfully used DFT with the projector augmented wave (PAW) method and the generalized gradient approximation (GGA) to determine the crystal structure of Li₃AlH₆. By starting with various possible symmetries and allowing the unit cell dimensions and atomic positions to relax, the most energetically favorable structure can be identified. researchgate.net This computational approach predicted a trigonal crystal structure for Li₃AlH₆ belonging to the R-3 space group. materialsproject.org The calculations provide detailed geometric information, including bond lengths and angles, which are in excellent agreement with experimental data obtained from neutron powder diffraction on its deuterated analogue, Li₃AlD₆. researchgate.net

Key structural features of the computationally predicted R-3 structure include AlH₆ octahedra and distorted LiH₆ pentagonal pyramids. materialsproject.org The Al-H bond lengths are calculated to be approximately 1.73 Å, while the Li-H bond distances vary between 1.89 Å and 2.06 Å. materialsproject.org This detailed structural insight is fundamental for understanding the material's properties and behavior.

ParameterValue (DFT/GGA)Reference
Crystal SystemTrigonal materialsproject.org
Space GroupR-3 (148) materialsproject.orgmaterialsproject.org
Lattice Constant (a)7.96 Å materialsproject.org
Lattice Constant (c)9.39 Å materialsproject.org
Al-H Bond Length1.73 Å materialsproject.org
Li-H Bond Distance Range1.89 - 2.06 Å materialsproject.org

Computational methods are employed to explore the phase diagram of Li₃AlH₆ and predict potential transformations between different crystalline forms (polymorphs), often under varying conditions of temperature and pressure. These calculations can reveal the energetic favorability and barriers associated with such transitions.

For instance, the decomposition of lithium alanate (LiAlH₄) into Li₃AlH₆, aluminum, and hydrogen is a critical phase transformation pathway in the context of hydrogen storage. First-principles calculations have been used to determine the energetics of this reaction. The predicted endothermic reaction enthalpy for the decomposition of LiAlH₄ to form Li₃AlH₆ is approximately 9.79 kJ/mol at 298 K. researchgate.net

Furthermore, thermodynamic calculations based on the CALPHAD (Calculation of Phase Diagrams) method, which often incorporates first-principles data, have been used to compute the phase equilibria between LiH, Li₃AlH₆, and LiAlH₄ as a function of temperature and hydrogen pressure. bohrium.com Such studies predicted that a very high hydrogen pressure (over 10³ bar) is needed to reverse the decomposition and reform LiAlH₄ from Li₃AlH₆ at room temperature, suggesting that this reversible reaction is not feasible under practical conditions without catalytic enhancement. researchgate.net These computational insights are vital for understanding the thermodynamic limitations and guiding efforts to improve the material's performance for applications like hydrogen storage.

By comparing the cohesive energies of various structures, their relative thermodynamic stabilities can be ranked. For Li₃AlH₆, DFT calculations have shown that its cohesive energy is high relative to the proportion of light cations, indicating that it can be formed readily compared to other complex hydrides. researchgate.net This energetic stability is a key factor in its formation as an intermediate during the decomposition of LiAlH₄. researchgate.net

Computational studies have explored various candidate structures for lithium alanates. By starting geometry optimizations from different initial space groups, researchers can map out the energy landscape and identify the ground-state structure as well as nearby metastable allotropes. researchgate.net For example, in the related compound LiAlH₄, the monoclinic P2₁/c structure was found to be the most stable, with a tetragonal I4₁/a structure being a potential high-pressure phase. researchgate.net Similar comparative energy calculations for Li₃AlH₆ confirm the R-3 structure as the most stable known polymorph. materialsproject.org

CompoundCalculated PropertyValueReference
Li₃AlH₆Enthalpy of Formation (298 K)-310.89 kJ/mol researchgate.net
LiAlH₄Enthalpy of Formation (298 K)-113.42 kJ/mol researchgate.net
LiAlH₄ → ⅓Li₃AlH₆ + ⅔Al + H₂Reaction Enthalpy (298 K)9.79 kJ/mol researchgate.net

Lattice Dynamics and Phonon Spectroscopy

Lattice dynamics calculations focus on the collective vibrations of atoms within the crystal lattice, known as phonons. These calculations are essential for determining the dynamic stability of a predicted structure and for deriving its thermodynamic properties at finite temperatures.

A key test for any computationally predicted crystal structure is its dynamic stability. This is assessed by calculating the phonon dispersion spectrum, which plots phonon frequencies against wave vectors throughout the Brillouin zone. A structure is considered dynamically stable if all its vibrational modes have real (i.e., not imaginary) frequencies. arxiv.orgresearchgate.net The presence of imaginary frequencies, often referred to as soft modes, indicates a structural instability, suggesting that the atoms would spontaneously displace to find a lower-energy configuration. researchgate.net

For Li₃AlH₆, ab initio phonon calculations have been performed for the predicted R-3 structure. Publicly available computational materials databases confirm the dynamic stability of this phase by presenting phonon band structures that are free of imaginary modes. nims.go.jp These calculations validate the R-3 structure as a true local minimum on the potential energy surface. The analysis of phonon density of states (DOS) further reveals the vibrational contributions of different atoms, showing how Li, Al, and H atoms participate in different frequency modes.

Once the phonon spectrum is known, the principles of statistical mechanics can be used to calculate key thermodynamic properties as a function of temperature. Within the harmonic or quasi-harmonic approximation, the vibrational free energy, entropy, and heat capacity can be derived from the phonon density of states. mdpi.com

First-principles calculations combined with lattice phonon simulations have been used to predict the finite-temperature thermodynamic properties of Li₃AlH₆. researchgate.net These simulations provide values for properties like the enthalpy of formation at standard conditions (e.g., 298 K), which can be compared directly with experimental thermochemical data. For Li₃AlH₆, the calculated enthalpy of formation at 298 K was found to be -310.89 kJ/mol. researchgate.net This good agreement with experimental data validates the accuracy of the computational models and allows for reliable predictions of reaction enthalpies and other thermodynamic functions over a range of temperatures. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-dependent behavior of atoms and molecules within Li₃AlH₆. By solving the classical equations of motion, MD can model dynamic processes that are often difficult to observe experimentally. For complex hydrides, this includes the intricate dance of hydrogen atoms as they move through the crystal lattice and the complex interactions that occur at interfaces with catalysts.

The efficiency of hydrogen release and uptake in Li₃AlH₆ is fundamentally governed by the mobility of hydrogen within the material. Molecular dynamics simulations are uniquely suited to study these diffusion and transport phenomena. Although direct and extensive MD studies specifically on hydrogen diffusion within the Li₃AlH₆ lattice are not widely reported, the methodology has been well-established for its constituent elements and related complex hydrides.

Table 1: Parameters in Molecular Dynamics Simulations for Hydrogen Diffusion in Metals

Parameter Description Example Value (for H in Al)
Ensemble The statistical ensemble used to control thermodynamic variables. NVT (constant Number of particles, Volume, Temperature)
Temperature Range The range of temperatures simulated to determine the activation energy of diffusion. 500 - 700 K
Simulation Time The total duration of the simulation required to achieve statistically meaningful results. > 0.88 ns
Time Step The small interval at which the equations of motion are integrated. 0.001 ps (1 fs)
Potential The force field or method used to calculate interatomic forces. Bond Order Potential (BOP), Density Functional Theory (DFT)

This table presents typical parameters used in MD simulations to study hydrogen diffusion, exemplified by studies on aluminum. These methodologies are applicable for future investigations into Li₃AlH₆.

The performance of Li₃AlH₆ as a hydrogen storage material is often enhanced by the addition of catalysts, which lower the temperature and improve the kinetics of hydrogen release and absorption. MD simulations are instrumental in understanding the role these catalysts play at the atomic level. Computational studies can model the interface between Li₃AlH₆ and various catalytic materials, such as titanium-based compounds or nanostructured carbon.

Simulations can elucidate how catalysts influence the decomposition of the parent compound, lithium alanate (LiAlH₄), which proceeds via the formation of Li₃AlH₆. researchgate.net For instance, density-functional band-structure calculations have been used to study the adsorption of titanium on the surface of LiAlH₄, providing insight into the initial stages of catalytic action. cambridge.org These computational approaches can identify active sites, calculate binding energies, and model the breaking of Al-H bonds at the catalyst-hydride interface. This knowledge is crucial for designing more effective catalysts that promote the reversible transformation between LiAlH₄, Li₃AlH₆, and their decomposition products.

Computational Thermodynamic Modeling for Phase Equilibria

Computational thermodynamic modeling provides a framework for understanding the stability and reaction energetics of Li₃AlH₆. By calculating the thermodynamic properties of different phases, these models can predict equilibrium conditions, identify the most likely reaction pathways, and guide the design of materials with improved hydrogen storage characteristics.

A key parameter for any hydrogen storage material is its dissociation pressure at a given temperature, which dictates the conditions required for hydrogen release and uptake. Computational methods, particularly those based on the CALPHAD (CALculation of PHAse Diagrams) approach, are used to model the thermodynamic properties of each phase in the Li-Al-H system and predict phase equilibria. researchgate.net

For the alanate system, thermodynamic assessments have been used to compute the phase equilibria between Li₃AlH₆ and LiAlH₄ as a function of temperature and hydrogen pressure. These calculations have predicted that a very high hydrogen partial pressure—in excess of 1000 bar—is necessary to drive the hydrogen absorption reaction (Li₃AlH₆ → LiAlH₄) at temperatures above room temperature. researchgate.net This finding underscores a significant thermodynamic challenge: the high stability of the Li₃AlH₆ phase makes its rehydrogenation to LiAlH₄ difficult under practical conditions. cambridge.orgresearchgate.net

The decomposition of lithium alanate to release hydrogen occurs in a multi-step process, with Li₃AlH₆ acting as a critical intermediate. Computational modeling is essential for mapping out the reaction pathways and identifying the final equilibrium products. First-principles calculations based on Density Functional Theory (DFT) are used to determine the reaction energies for the decomposition steps. researchgate.net

The two primary decomposition reactions from LiAlH₄ are:

3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂

Li₃AlH₆ → 3LiH + Al + ³/₂H₂

DFT calculations predict the endothermic nature of these reactions, providing quantitative values for the energy required to release hydrogen. researchgate.net Furthermore, thermodynamic modeling can be applied to more complex systems, such as Li₃AlH₆ mixed with other hydrides, to predict how additives can alter the reaction pathways and destabilize the material, thereby promoting hydrogen release at lower temperatures. researchgate.net

Table 2: Calculated Thermodynamic Data for Alanate Decomposition

Reaction Calculated Reaction Enthalpy (kJ/mol H₂) Method
LiAlH₄ → ¹/₃Li₃AlH₆ + ²/₃Al + H₂ ~41.8 DFT
¹/₃Li₃AlH₆ → LiH + ¹/₃Al + ¹/₂H₂ ~32.9 DFT

This table presents representative calculated enthalpy values for the key decomposition steps of lithium alanates, highlighting the energy required for each stage of hydrogen release.

A primary goal of computational modeling is to establish design principles that can guide the development of better hydrogen storage materials. For the lithium alanate system, modeling has identified several key strategies:

Thermodynamic Destabilization: The high stability of Li₃AlH₆ is a major barrier to reversibility. cambridge.org A key design principle is to destabilize this compound by alloying or mixing it with other materials. First-principles calculations are used to screen a vast number of potential destabilization reactions, identifying combinations that lower the enthalpy of decomposition and make hydrogen release more favorable.

Catalyst Development: As discussed, catalysts are crucial for improving reaction kinetics. Computational studies help in understanding the mechanisms of existing catalysts (like Ti-compounds) and in predicting new, more effective catalytic materials.

Nanoconfinement: Confining Li₃AlH₆ or its parent compound within nanoporous scaffolds (e.g., nitrogen-doped carbon) is another promising strategy. Modeling can simulate the interactions between the hydride and the host material, revealing how nanoconfinement alters the thermodynamic stability and reaction pathways of the material.

By integrating these computational approaches, researchers can accelerate the discovery and optimization of Li₃AlH₆-based systems, paving the way for practical and efficient solid-state hydrogen storage.

Advanced Materials Research and Future Directions for Lithium Aluminum Hexahydride

Performance Evaluation for Hydrogen Storage Applications

The viability of any material for hydrogen storage is assessed based on key performance indicators, primarily its hydrogen storage density and the reversibility of hydrogen absorption and release under practical operating conditions.

The decomposition proceeds as follows:

3LiAlH4 → Li3AlH6 + 2Al + 3H2 (5.3 wt %)

Li3AlH6 → 3LiH + Al + 3/2 H2 (2.6 wt %)

Aluminum hydride (alane, AlH3) is another related material noted for its high hydrogen density, with a gravimetric density of 10.1 wt % H2 and a volumetric density of 149 g H2/L. mdpi.com The focus on light elements like lithium, boron, sodium, magnesium, and aluminum is a key strategy, as hydrides of these elements are considered the only method to achieve the necessary high gravimetric and volumetric targets for practical applications. researchgate.net

CompoundFormulaTheoretical Gravimetric H2 Density (wt %)Relevant Decomposition Step(s)
Lithium Aluminum HydrideLiAlH410.6Total decomposition
Lithium Aluminum HydrideLiAlH47.9Decomposition below 300°C (Steps 1 & 2)
Lithium Aluminum HydrideLiAlH45.3First decomposition step to Li3AlH6
Lithium Aluminum HexahydrideLi3AlH62.6Decomposition to LiH and Al
Aluminum Hydride (Alane)AlH310.1Total decomposition

A major challenge for lithium alanates is the lack of practical reversibility. The initial decomposition of LiAlH4 to Li3AlH6 is exothermic, which makes its regeneration thermodynamically difficult under moderate conditions. mdpi.comosti.gov Theoretical calculations suggest that extremely high pressures of over 100 MPa would be needed at room temperature to directly regenerate LiAlH4 from Li3AlH6. mdpi.com

However, research has demonstrated that modifying the material's structure and environment can induce partial reversibility. Nanoconfinement has emerged as a key strategy. When LiAlH4 was confined within the nanopores of high surface area graphite (B72142), it exhibited limited rehydrogenation at 300°C under a hydrogen pressure of 7 MPa. researchgate.net This reversible storage was approximately 0.6 wt% and occurred primarily through the reformation of Li3AlH6. researchgate.net

Further advancements have been made by combining nanoconfinement with chemical modification of the host material. In one study, LiAlH4 was confined within a nitrogen-doped carbon scaffold (NCMK-3). This composite material demonstrated reversible formation of LiAlH4 from its decomposition products (LiH and Al) under 100 MPa of H2 pressure at a significantly lower temperature of 50°C. osti.gov In contrast, the composite without nitrogen doping did not show rehydrogenation under the same conditions. osti.gov These findings highlight that engineering the nanoscale environment is crucial for achieving reversibility at more desirable operating conditions.

Material SystemReversibility ConditionsKey FindingsReference
Nanoconfined LiAlH4 in graphite300°C, 7 MPa H2Limited rehydrogenation (0.6 wt%) via Li3AlH6 formation. researchgate.net
Nanoconfined LiAlH4 in N-doped carbon50°C, 100 MPa H2Reversible formation of LiAlH4 was observed. osti.gov
Bulk LiAlH4-Practical reversibility is hindered by exothermic decomposition. mdpi.comosti.gov

Strategies for Enhancing Hydrogen Storage Performance of Lithium Alanates

To overcome the inherent limitations of lithium alanates, researchers are actively pursuing several strategies, including catalytic doping, nanostructuring, and the formulation of composite materials.

The addition of catalysts, often through ball milling, is a well-established method to improve the kinetics and lower the decomposition temperatures of alanates. Various transition metal-based compounds have proven effective. For instance, doping LiAlH4 with VCl3 or TiCl3·1/3AlCl3 can decrease the decomposition temperature by 50–60 K. mdpi.com The addition of LaCl3 resulted in a 30 K reduction. mdpi.com Nickel-based catalysts have also shown promise; NiCl2 can lower the dehydrogenation temperature by as much as 50 K, and the catalytic effect of Ni nanoparticles improves as their particle size decreases. mdpi.com

Carbon-based materials have also been successfully employed as catalysts. The addition of multi-walled carbon nanotubes (MWCNTs) through ball milling dramatically lowered the onset dehydrogenation temperature of LiAlH4 from 443 K down to 313 K. mdpi.com In another study, a Ni/C catalyst was shown to significantly increase the hydrogen adsorption capacity of a LiAl alloy compared to the undoped alloy. unsri.ac.id

Reducing the particle size of alanates to the nanoscale is a powerful strategy to alter their thermodynamic and kinetic properties. mdpi.comresearchgate.net Nanoconfinement, which involves infiltrating the hydride into a porous scaffold material, effectively creates nanoparticles and prevents them from agglomerating during hydrogen cycling. mdpi.com

Confining LiAlH4 in porous carbonaceous materials has been shown to weaken the Al-H bonds, leading to lower hydrogen release temperatures and improved kinetics. researchgate.net For example, when LiAlH4 was confined in high surface area graphite, its hydrogen desorption started at around 135°C, a significant improvement over the bulk material which begins to decompose around 200°C. researchgate.netmdpi.com Similarly, confining LiAlH4 in hollow carbon nanospheres resulted in sharp hydrogen release at 146°C. researchgate.net Nanosizing not only improves desorption but is also a critical factor in enabling the reversibility of hydrogen storage in these materials. mdpi.com

The Li-RHC system, which is based on a mixture of lithium borohydride (B1222165) (LiBH4) and magnesium hydride (MgH2), is a prominent example. This composite has a high theoretical reversible hydrogen storage capacity of 13 wt%. rsc.orgnih.gov However, its reaction kinetics are typically very slow. Research has shown that the addition of a small amount of a catalyst, such as niobium pentoxide (NbF5), can dramatically enhance the kinetics of both hydrogen release and uptake by approximately 96%. rsc.orgnih.gov This catalytic effect is crucial for making RHCs practical for real-world applications. The development of RHCs represents a significant shift from modifying single hydrides to designing complex multi-component systems with tailored properties. bohrium.comresearchgate.net

Alloying and Formation of Novel Multi-Cation Alanates

The strategy of alloying, or forming multi-cation alanates, involves the partial or complete substitution of the primary cation (e.g., Li⁺ in LiAlH₄) with one or more different metal cations. This approach aims to modify the thermodynamic and kinetic properties of the material for hydrogen storage. By combining different metal hydrides, it is possible to create new, complex alanate structures with tailored hydrogen release and uptake characteristics.

One notable example is the formation of potassium-lithium alanate (K₂LiAlH₆). This compound can be synthesized by ball milling this compound (LiAlH₄) with potassium hydride (KH) in a 1:2 molar ratio, followed by heating to between 593–603 K under high hydrogen pressure. mdpi.com The resulting K₂LiAlH₆ possesses a cubic crystal structure (Fm-3m space group). mdpi.com The formation of such mixed-cation alanates demonstrates a viable pathway to alter the stability of the Al-H bond, potentially lowering the temperatures required for hydrogen desorption.

Research has extended to include a variety of cations, including those from alkaline earth and transition metals. For instance, alanates of yttrium (Y) and europium (Eu) have been synthesized. mdpi.com Yttrium alanate, Y(AlH₄)₃, undergoes a multi-step decomposition, with the first step releasing 3.4 wt % of hydrogen at 413 K and being partially reversible under 100 bar of hydrogen pressure. mdpi.com Similarly, europium alanate, Eu(AlH₄)₂, can be formed through metathesis reactions involving NaAlH₄ and europium chlorides (EuCl₂ or EuCl₃). mdpi.com These explorations into diverse cationic combinations are crucial for discovering new materials with optimized hydrogen storage properties.

Multi-Cation Alanate Precursors Synthesis Conditions Crystal Structure Key Finding
Potassium-Lithium Alanate (K₂LiAlH₆)LiAlH₄, KH (1:2 ratio)Ball milling, then 593–603 K, 100–700 bar H₂Cubic (Fm-3m)Formation of a stable mixed-cation alanate. mdpi.com
Yttrium Alanate (Y(AlH₄)₃)YCl₃, LiAlH₄Metathesis reactionNot specifiedReleases 3.4 wt % H₂ at 413 K; partially reversible. mdpi.com
Europium Alanate (Eu(AlH₄)₂)EuCl₂, NaAlH₄Metathesis reactionOrthorhombic (Pmmn)Demonstrates synthesis route for transition metal alanates. mdpi.com

Interface Engineering for Improved Kinetics

Interface engineering focuses on modifying the surfaces and boundaries within the alanate material to accelerate the rates of hydrogen absorption and desorption. The kinetics of these processes are often slow in bulk materials, hindering their practical application. By creating highly active interfaces, the energy barriers for hydrogen release and uptake can be significantly reduced.

One effective approach is reducing the particle size of the alanate to the nanoscale. For sodium alanate (NaAlH₄), decreasing the particle size from micrometers down to 2–10 nanometers was shown to lower the desorption activation energy from 116 kJ·mol⁻¹ to 58 kJ·mol⁻¹. mdpi.com This dramatic improvement is attributed to the increased surface-area-to-volume ratio, which provides more sites for hydrogen sorption reactions to initiate.

Another innovative strategy involves the use of liquid electrolytes to create a new type of interface that facilitates ion transport. In a study involving LiAlH₄, the presence of a Li-KBH₄ eutectic electrolyte significantly reduced the hydrogen desorption time. mdpi.com At 130 °C, LiAlH₄ with the electrolyte released approximately 7.8 wt% H₂ in about 3 hours, compared to 25 hours for the material without the electrolyte. mdpi.com Similarly, for NaAlH₄, a diglyme (B29089) electrolyte enabled the release of 4.4 wt% H₂ in about 4 hours at 150 °C, a significant improvement over the 15 hours required for the pure material. mdpi.com This electrolyte-assisted method enhances kinetics by providing a medium for improved mobility of ionic intermediates during the decomposition and rehydrogenation processes.

Interface Strategy Material System Observation Kinetic Improvement
NanostructuringNaAlH₄Particle size reduction to 2-10 nmActivation energy for desorption decreased from 116 to 58 kJ·mol⁻¹. mdpi.com
Liquid ElectrolyteLiAlH₄ + Li-KBH₄ eutecticDehydrogenation at 130 °CTime reduced from ~25 hours to ~3 hours for 7.8 wt% H₂ release. mdpi.com
Liquid ElectrolyteNaAlH₄ + diglymeDehydrogenation at 150 °CTime reduced from ~15 hours to ~4 hours for 4.4 wt% H₂ release. mdpi.com

Fundamental Understanding of Hydrogen Interaction with Alanates

Microscopic Mechanisms of Hydrogen Release and Uptake

The release and uptake of hydrogen in alanates are complex processes governed by reactions in the solid state. Fundamentally, these processes involve the breaking and forming of strong covalent Al-H bonds within the [AlH₄]⁻ anionic complex. The microscopic mechanism is critically dependent on the transport of constituent species—namely cations (like Li⁺) and aluminum-containing species—to and from the reaction front.

First-principles studies have identified that hydrogen-related point defects are the dominant species involved in the dehydrogenation of alanates like sodium alanate. aps.org The rate-limiting step for hydrogen release is the creation of these charged defects, such as hydrogen vacancies and interstitials. aps.org For hydrogen to be released from the bulk, an Al-H bond must be broken, and the hydrogen atom must then navigate through the crystal lattice to the surface, where it can recombine with another hydrogen atom to form H₂ gas. The slow kinetics often observed in alanates are linked to the high energy barrier associated with creating these initial defects that enable hydrogen mobility.

Role of Defects, Strain, and Impurities in Hydrogen Mobility

Strain: Mechanical strain, often introduced through processes like ball milling, can also enhance hydrogen mobility. Plastic deformation creates microstructural defects such as dislocations and generates strain-induced vacancies. mdpi.com These defects can act as pathways or trapping sites for hydrogen, influencing its diffusion behavior. While excessive trapping can hinder mobility, a high density of dislocations can provide fast diffusion paths through the material, contributing to improved kinetics.

Emerging Research Areas for this compound

In-Situ Characterization Techniques During Hydrogen Cycling

A significant challenge in developing better alanate-based hydrogen storage materials is understanding the dynamic structural and chemical changes that occur during hydrogen absorption and desorption. Traditional (ex-situ) characterization methods, which analyze the material before and after cycling, often fail to capture transient intermediate phases or the precise mechanisms of reaction pathways.

In-situ and operando characterization techniques are therefore an essential emerging research area. These methods allow for real-time monitoring of the material under realistic operating conditions of temperature and hydrogen pressure. nih.govrsc.org Techniques such as in-situ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have been used to follow the decomposition of alanates, providing direct information about phase transitions, reaction temperatures, and the formation of intermediate products as they happen. nih.gov

The application of a broader suite of in-situ techniques, including those developed for battery research, holds great promise for alanates. nih.gov These include:

In-situ Transmission Electron Microscopy (TEM): To visualize morphological changes and catalyst-hydride interactions at the nanoscale during cycling.

In-situ Neutron Scattering: To directly probe the positions and dynamics of hydrogen (or deuterium) within the crystal lattice.

In-situ Spectroscopy (Raman, Infrared): To monitor changes in the vibrational modes of the Al-H bonds, providing chemical information about the reaction progress.

By employing these advanced in-situ techniques, researchers can gain a deeper, mechanistic understanding of how catalysts work, why kinetics fade over multiple cycles, and how to rationally design the next generation of alanate materials with improved performance. rsc.org

Development of Novel Synthesis Routes for Tailored Nanostructures

The synthesis of this compound with controlled nanoscale architectures is a critical area of research, as nanostructuring can significantly enhance its kinetic and thermodynamic properties. Traditional synthesis methods, such as high-energy ball milling of lithium aluminum hydride (LiAlH₄) and lithium hydride (LiH), have been successful in producing Li₃AlH₆, but often result in a wide distribution of particle sizes and limited morphological control. arxiv.orgheatenergist.org

Current research is exploring more sophisticated "bottom-up" and "top-down" approaches to create tailored Li₃AlH₆ nanostructures with specific sizes, shapes, and surface characteristics.

Wet Chemical Synthesis:

Wet chemical methods offer a promising route to producing well-defined nanoparticles. These techniques involve the reaction of precursors in a solvent, allowing for greater control over nucleation and growth processes. For instance, the co-precipitation of lithium and aluminum precursors in a suitable non-aqueous solvent, followed by a controlled hydrogenation step, is being investigated. The choice of solvent, temperature, and the use of surfactants or capping agents are critical parameters that can influence the final particle size and morphology. While direct wet chemical synthesis of Li₃AlH₆ nanostructures is still an emerging area, related research on other complex hydrides has demonstrated the feasibility of this approach. rsc.org

Template-Assisted Synthesis:

Template-assisted synthesis provides a powerful method for fabricating nanostructures with precisely controlled dimensions and shapes. This technique involves the use of a sacrificial template, such as porous alumina (B75360) or carbon scaffolds, to guide the formation of the desired nanostructure. The precursor materials are infiltrated into the pores of the template, and subsequent chemical reactions or decomposition lead to the formation of Li₃AlH₆ nanowires, nanotubes, or nanoparticles within the template's channels. The template can then be selectively removed to yield the freestanding nanostructures. This method offers the advantage of producing highly ordered arrays of nanomaterials with a narrow size distribution, which is beneficial for studying size-dependent properties and for the fabrication of advanced energy storage devices. researchgate.netcmu.edu

Solid-State Ion Exchange:

A novel solid-state ion exchange reaction has been demonstrated for the synthesis of high-performance Li₃AlH₆ for battery applications. This method involves the reaction between a lithium borohydride (LiBH₄) electrolyte and sodium aluminum hexahydride (Na₃AlH₆). This reaction not only forms Li₃AlH₆ but also creates a tight interface with the solid electrolyte, which is advantageous for ionic transport in all-solid-state batteries. researchgate.net While this method has been primarily focused on electrochemical applications, it highlights an innovative solid-state route that could be adapted to produce nanostructured composites.

The table below summarizes some of the key synthesis parameters and their influence on the resulting nanostructures.

Synthesis MethodKey ParametersPotential NanostructuresAdvantages
High-Energy Ball Milling Milling time, speed, ball-to-powder ratioNanocrystalline powders, compositesScalability, simplicity
Wet Chemical Synthesis Precursors, solvent, temperature, surfactantsNanoparticles, nanorodsHigh control over size and morphology
Template-Assisted Synthesis Template material (e.g., porous alumina, carbon), infiltration methodNanowires, nanotubes, ordered nanoparticle arraysPrecise control over dimensions and architecture
Solid-State Ion Exchange Reactants (e.g., LiBH₄, Na₃AlH₆), reaction conditionsNanocomposites with intimate interfacesGood for solid-state device integration

Integration with Other Energy Conversion and Storage Systems (material-specific aspects)

The unique properties of this compound make it a candidate for integration into various energy conversion and storage systems, most notably as an anode material in lithium-ion batteries and potentially as a hydrogen source for fuel cells.

Lithium-Ion Batteries:

Li₃AlH₆ has garnered significant attention as a high-capacity anode material for next-generation lithium-ion batteries. arxiv.orgmpg.de Its theoretical specific capacity is significantly higher than that of conventional graphite anodes. The electrochemical reaction involves the conversion of Li₃AlH₆ into lithium hydride (LiH) and aluminum (Al) during the initial lithiation process. arxiv.org

Fuel Cells:

The integration of alanates with proton-exchange membrane (PEM) fuel cells is an area of active research, primarily focused on their potential as a solid-state hydrogen source. nih.govresearchgate.net While much of the research has focused on lithium aluminum hydride (LiAlH₄) due to its higher hydrogen content, the principles can be extended to Li₃AlH₆. The key advantage of using a solid hydride is the high gravimetric and volumetric hydrogen density compared to compressed or liquid hydrogen.

Advanced Machine Learning and AI in Materials Discovery for Alanates

High-Throughput Computational Screening:

Machine learning models can be trained on existing experimental and computational data to predict the properties of new, unexplored alanate compositions. researchgate.net Techniques like density functional theory (DFT) can generate large datasets of material properties, which are then used to train ML models. These models can rapidly screen thousands of potential candidates to identify those with the most promising characteristics for a specific application, such as optimal hydrogen storage capacity or electrochemical stability. cmu.edu This high-throughput screening significantly narrows down the number of materials that need to be synthesized and tested experimentally.

Predictive Modeling of Properties:

AI and ML can be used to develop predictive models for key performance metrics of alanates. For instance, models can be trained to predict the thermodynamic properties, such as the enthalpy of formation and decomposition temperatures, based on the material's composition and crystal structure. arxiv.orgresearchgate.netarxiv.org This is crucial for designing materials with suitable operating temperatures for applications like hydrogen storage for fuel cells. Similarly, ML models can predict electrochemical properties like voltage profiles and specific capacities for battery applications.

Guiding Synthesis and Nanostructure Design:

AI can also play a crucial role in optimizing the synthesis of alanate nanostructures. By analyzing the relationships between synthesis parameters (e.g., temperature, pressure, precursor concentrations) and the resulting material properties, machine learning algorithms can identify the optimal conditions to produce nanostructures with desired characteristics. mpg.de This data-driven approach can accelerate the development of the novel synthesis routes discussed in section 8.4.2. For example, an AI model could predict the ideal surfactant and solvent combination to achieve a specific nanoparticle size distribution in a wet chemical synthesis.

The table below illustrates the potential applications of AI and ML in alanate research.

AI/ML ApplicationDescriptionPotential Impact
High-Throughput Screening Rapidly screen vast numbers of potential alanate compositions to identify promising candidates.Accelerated discovery of new materials with superior properties.
Property Prediction Develop models to predict thermodynamic and electrochemical properties based on material composition and structure.Efficient design of materials with tailored performance for specific applications.
Synthesis Optimization Identify optimal synthesis parameters to achieve desired nanostructures and properties.Faster development of novel and efficient synthesis routes.
Discovery of Novel Compositions Generate new, stable alanate compositions with enhanced functionalities.Expansion of the known alanate material space.

Q & A

Q. What are the standard methods for synthesizing LiAlH₄ in a laboratory setting?

LiAlH₄ is typically synthesized via two routes:

  • Metathesis Reaction : Reacting sodium aluminum hydride (NaAlH₄) with lithium chloride (LiCl) in anhydrous diethyl ether. This method yields LiAlH₄ and NaCl as a byproduct .
  • Direct Hydrogenation : Aluminum chloride hexahydrate and lithium chloride are calcined at 500–600°C, followed by hydrogenation under high pressure (20 kg/cm²) with a catalyst (e.g., CaH₂) . Key Consideration: Ensure solvents are rigorously anhydrous to prevent violent hydrolysis .

Q. What safety protocols are essential when handling LiAlH₄ in experimental settings?

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields. Use respiratory protection if handling fine powders .
  • Quenching : Excess LiAlH₄ must be neutralized with methanol in a controlled manner, followed by dilute HCl or NaHCO₃ washes to avoid emulsion formation during filtration .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption .

Q. How does LiAlH₄ facilitate the reduction of silicon tetrachloride (SiCl₄) to silane (SiH₄)?

LiAlH₄ acts as a nucleophile, with hydride ions (H⁻) attacking the electrophilic silicon center in SiCl₄. The reaction produces silane (SiH₄), lithium chloride (LiCl), and aluminum chloride (AlCl₃) . Mechanistic Insight: The reaction proceeds via a two-step nucleophilic substitution, requiring anhydrous conditions to maintain hydride reactivity .

Advanced Research Questions

Q. What challenges arise in achieving reversible hydrogen storage using LiAlH₄-derived complex hydrides?

LiAlH₄ decomposes irreversibly under standard conditions, but combining it with alkali metal hydrides (e.g., NaH, LiH) forms mixed hexahydrides (e.g., LiNa₂AlH₆) with partial reversibility. Key challenges include:

  • Incomplete Desorption : LiNa₂AlH₆ shows a reversible capacity of 2.96 wt.% H₂, below its theoretical 3.52 wt.% due to residual NaAlH₄ and kinetic barriers .
  • Ion Exchange : Milling LiAlH₄ with KH or NaH leads to competitive alkali metal exchange, forming stable byproducts (e.g., KAlH₄) that reduce hydrogen capacity . Experimental Optimization: Use graphite electrodes to intercalate alkali metals, preventing parasitic reactions during hydrogen cycling .

Q. How can isotopic labeling techniques be integrated with LiAlH₄ in organic synthesis?

LiAlH₄ containing radioactive isotopes (e.g., tritium or carbon-14) enables isotopic labeling of alcohols, aldehydes, and ketones. For example:

  • Tritium Labeling : Substitute LiAlH₄ with lithium hydride (Li³H) to introduce tritium into target molecules .
  • Application : Labeled LiAlH₄ reduces carbonyl groups in steroids or pharmaceuticals, facilitating metabolic pathway tracing . Workflow Note: Conduct reactions in shielded fume hoods and monitor radioactivity post-synthesis.

Q. What methodological approaches address ion exchange in LiAlH₄/alkali metal hydride systems?

Ion exchange in LiAlH₄-based systems (e.g., LiAlH₄ + NaH → LiNa₂AlH₆) complicates phase purity. Mitigation strategies include:

  • Controlled Stoichiometry : Optimize molar ratios (e.g., 1.5 LiH + 0.5 NaH + NaAlH₄) to favor LiNa₂AlH₆ formation .
  • Inert Electrodes : Use pre-lithiated graphite to prevent alkali metal-electrolyte reactions during electrochemical hydrogen cycling .
  • XRD Monitoring : Track phase evolution during milling and hydrogenation to identify undesired intermediates (e.g., KAlH₄) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.